molecular formula C7H6BrNO2 B1661972 Methyl 2-bromonicotinate CAS No. 52718-95-3

Methyl 2-bromonicotinate

Cat. No.: B1661972
CAS No.: 52718-95-3
M. Wt: 216.03 g/mol
InChI Key: RAFFKXWNTXTTFO-UHFFFAOYSA-N
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Description

Methyl 2-bromonicotinate is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFKXWNTXTTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493142
Record name Methyl 2-bromopyridine-3-carboxylate
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52718-95-3
Record name Methyl 2-bromopyridine-3-carboxylate
Source EPA DSSTox
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Record name Methyl 2-Bromonicotinate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-Bromonicotinate from 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed, two-step synthetic pathway for the preparation of methyl 2-bromonicotinate, a valuable building block in pharmaceutical and agrochemical research.[1] The synthesis begins with the esterification of commercially available 2-chloronicotinic acid to its corresponding methyl ester, followed by a robust halogen exchange (Halex) reaction to yield the final product. This document offers an in-depth analysis of the reaction mechanisms, optimization of process parameters, and detailed experimental protocols designed for reproducibility and scalability. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound is a key heterocyclic intermediate widely utilized in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom at the 2-position of the pyridine ring, makes it an ideal precursor for introducing diverse functional groups through various cross-coupling and nucleophilic substitution reactions.[1] This versatility has led to its application in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drug discovery, as well as in the creation of advanced agrochemicals and materials.[1] The efficient and scalable synthesis of this compound is therefore of critical importance to the scientific research community.

Overall Synthetic Strategy

The conversion of 2-chloronicotinic acid to this compound is most effectively achieved through a two-step sequence. This strategy circumvents the challenges associated with the direct bromination of nicotinic acid derivatives, which often leads to issues with regioselectivity and yield.

The chosen pathway involves:

  • Esterification: Conversion of the carboxylic acid moiety of 2-chloronicotinic acid into a methyl ester. This step protects the acidic proton and increases the solubility of the intermediate in organic solvents, facilitating the subsequent reaction.

  • Halogen Exchange (Halex): Substitution of the chlorine atom at the 2-position with a bromine atom. This transformation is accomplished via a copper-catalyzed Finkelstein-type reaction, which is well-suited for heteroaromatic systems.

The overall workflow is depicted below:

G cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Halogen Exchange A 2-Chloronicotinic Acid P1 H2SO4, Methanol Reflux A->P1 B Methyl 2-chloronicotinate P2 CuI, NaBr, Ligand Dioxane, Heat B->P2 P1->B C This compound P2->C Halex_Mechanism A Methyl 2-chloronicotinate (Ar-Cl) C Oxidative Addition A->C B Cu(I) Catalyst B->C D Cu(III) Intermediate [Ar-Cu(III)-Cl] C->D Forms E Ligand Exchange (+ NaBr, - NaCl) D->E F Cu(III) Intermediate [Ar-Cu(III)-Br] E->F Exchanges G Reductive Elimination F->G G->B Regenerates Catalyst H This compound (Ar-Br) G->H Yields Product

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of methyl 2-bromonicotinate, a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Intended for researchers, medicinal chemists, and professionals in drug development, this document details a reliable two-step synthetic pathway starting from the readily available 2-aminonicotinic acid. The protocol is grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and high purity of the final product.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound whose structure is a cornerstone in the synthesis of a wide array of complex organic molecules. The presence of a bromine atom at the 2-position of the pyridine ring enhances its reactivity, making it an ideal precursor for various cross-coupling reactions, such as Suzuki and Heck couplings, which are instrumental in constructing carbon-carbon bonds.[2] This reactivity profile allows for the strategic introduction of diverse functional groups, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents and agrochemicals.[2][3]

Strategic Overview of the Synthetic Pathway

The synthesis of this compound from 2-aminonicotinic acid is most effectively achieved through a two-step process. This pathway leverages two robust and well-understood named reactions: the Sandmeyer reaction for the introduction of the bromine atom, followed by a Fischer esterification to yield the final methyl ester. This approach is advantageous due to the commercial availability and relatively low cost of the starting material, as well as the generally high yields and purity achievable for each step.

Synthesis_Workflow Start 2-Aminonicotinic Acid Step1 Step 1: Sandmeyer Reaction (Diazotization & Bromination) Start->Step1 Intermediate 2-Bromonicotinic Acid Step1->Intermediate Step2 Step 2: Fischer Esterification Intermediate->Step2 End This compound Step2->End

Caption: Overall synthetic workflow for this compound.

Part 1: The Sandmeyer Reaction - Synthesis of 2-Bromonicotinic Acid

The initial step involves the conversion of the primary aromatic amine of 2-aminonicotinic acid into a bromine substituent via the Sandmeyer reaction. This transformation proceeds through the formation of a diazonium salt intermediate, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.

Causality Behind Experimental Choices

The Sandmeyer reaction is a cornerstone of aromatic chemistry for its ability to introduce a wide range of functional groups that are not accessible through direct substitution methods. The choice of a copper(I) salt as a catalyst is crucial, as it facilitates the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution.

Experimental Protocol: Sandmeyer Bromination

Materials:

  • 2-Aminonicotinic acid

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a well-ventilated fume hood, a suspension of 2-aminonicotinic acid in a 48% aqueous solution of hydrobromic acid is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer. The mixture is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in deionized water is then added dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. The slow addition is critical to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled to 0 °C.

  • The cold diazonium salt solution is then slowly added to the copper(I) bromide solution with vigorous stirring. The evolution of nitrogen gas will be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 60-70 °C for approximately one hour, or until the evolution of nitrogen ceases, to drive the reaction to completion.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and the resulting precipitate is collected by vacuum filtration.

  • The crude 2-bromonicotinic acid is washed with cold deionized water to remove any inorganic salts and then dried under vacuum.

Part 2: Fischer Esterification - Synthesis of this compound

The second and final step is the conversion of the carboxylic acid group of 2-bromonicotinic acid into a methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Causality Behind Experimental Choices

Fischer esterification is a classic and cost-effective method for producing esters. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is typically used.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-Bromonicotinic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup: 2-bromonicotinic acid is dissolved in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is then dissolved in ethyl acetate and carefully neutralized by washing with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid and the sulfuric acid catalyst.

  • The organic layer is separated and washed with brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

ParameterExpected Value
Appearance White to off-white solid or colorless to yellow liquid
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Melting Point 32-37 °C
¹H NMR (CDCl₃) δ (ppm): 8.45 (dd, 1H), 8.20 (dd, 1H), 7.30 (dd, 1H), 3.95 (s, 3H)
Purity (by GC) ≥98%

Note: Spectroscopic data should be compared with reference spectra for confirmation.

Visualization of Reaction Mechanisms

Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_substitution Radical Substitution Ar-NH2 2-Aminonicotinic Acid HONO NaNO₂ + HBr Ar-NH2->HONO Diazotization Ar-N2+ Diazonium Salt HONO->Ar-N2+ CuBr Cu(I)Br Ar-N2+->CuBr Single Electron Transfer Ar-Radical Aryl Radical + N₂ CuBr->Ar-Radical CuBr2 Cu(II)Br₂ Ar-Radical->CuBr2 Halogen Transfer Ar-Br 2-Bromonicotinic Acid CuBr2->Ar-Br

Caption: Mechanism of the Sandmeyer reaction.

Fischer Esterification Mechanism

Fischer_Esterification R-COOH 2-Bromonicotinic Acid H+ H₂SO₄ (catalyst) R-COOH->H+ Protonation Protonated_Carbonyl Protonated Carbonyl H+->Protonated_Carbonyl R'-OH Methanol (CH₃OH) Protonated_Carbonyl->R'-OH Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate R'-OH->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with H₂O as leaving group Proton_Transfer->Water_Leaving_Group Ester_Formation Protonated Ester + H₂O Water_Leaving_Group->Ester_Formation Elimination of H₂O Final_Ester This compound Ester_Formation->Final_Ester Deprotonation

Caption: Mechanism of the Fischer esterification.

Conclusion

The described two-step synthesis of this compound from 2-aminonicotinic acid represents a robust and efficient method for obtaining this valuable synthetic intermediate. By carefully controlling the reaction conditions of the Sandmeyer bromination and the Fischer esterification, researchers can achieve high yields and purity of the final product. This guide provides the necessary technical details and theoretical understanding to empower scientists in their synthetic endeavors, ultimately facilitating the discovery and development of new chemical entities with potential applications in medicine and agriculture.

References

  • LookChem. 2-Bromo-3-pyridinecarboxylic acid methyl ester. [Link]

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  • ResearchGate. Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. [Link]

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  • Google Patents.
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  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • ResearchGate. Catalytic Sandmeyer Bromination. [Link]

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  • Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. [Link]

Sources

A Comprehensive Technical Guide to the ¹³C NMR Spectral Analysis of Methyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title - Senior Application Scientist]

Introduction

Methyl 2-bromonicotinate is a key heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its utility stems from the strategic placement of the bromine atom and the methyl ester group on the pyridine ring, which allows for diverse chemical modifications. A thorough understanding of its structural and electronic properties is paramount for its effective use in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules.

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR spectral data of this compound. Moving beyond a simple data sheet, this guide delves into the theoretical underpinnings of the observed chemical shifts, offers field-proven experimental protocols for data acquisition, and presents the information in a clear, accessible format for researchers.

Molecular Structure and Carbon Environments

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the C2 position and a methyl ester group at the C3 position.[2][3][4] This substitution pattern results in seven unique carbon environments, each giving rise to a distinct signal in the ¹³C NMR spectrum.

Molecular Structure of this compound with Carbon Numbering

Caption: Structure of this compound with IUPAC numbering.

Theoretical ¹³C NMR Spectral Data and Interpretation

While an experimental spectrum provides definitive data, a theoretical prediction based on established principles of NMR spectroscopy offers valuable insight into the expected chemical shifts. The electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carbonyl group of the methyl ester, as well as the "heavy atom effect" of bromine, are the primary determinants of the carbon chemical shifts in this compound.[5]

The chemical shifts of substituted pyridines can be estimated by considering the substituent effects on the parent pyridine ring.[6][7][8] The bromine atom at the C2 position is expected to have a significant impact on the chemical shift of the directly attached carbon (C2). The heavy atom effect of bromine typically causes a shielding effect (upfield shift) on the ipso-carbon compared to what would be expected based on electronegativity alone.[5] The methyl ester group at C3 will deshield the attached C3 and influence the other ring carbons through inductive and resonance effects.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~140-145Directly attached to the electronegative nitrogen and bromine. The heavy atom effect of bromine will cause a slight upfield shift compared to other C-X carbons.
C3~125-130Attached to the electron-withdrawing carbonyl group, leading to a downfield shift.
C4~138-142Influenced by the electron-withdrawing nature of the adjacent nitrogen and the resonance effect of the ester group.
C5~122-127Expected to be the most shielded of the ring carbons due to its position relative to the substituents.
C6~150-155Alpha to the ring nitrogen, leading to a significant downfield shift.
C=O~165-170Typical chemical shift for an ester carbonyl carbon.
O-CH₃~52-56Typical chemical shift for a methyl ester carbon.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and optimization of acquisition parameters. The following protocol provides a robust methodology for the analysis of this compound.

Sample Preparation
  • Analyte Preparation: Weigh approximately 50-100 mg of this compound.[9] The use of a higher concentration is recommended for ¹³C NMR due to its lower natural abundance and gyromagnetic ratio compared to ¹H.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for many organic compounds and its residual peak is well-characterized.[9][10][11]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[9] However, the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is often sufficient for referencing.[12]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrumental Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

¹³C NMR Acquisition Workflow

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Acquisition Parameters cluster_3 Data Processing Weigh Weigh 50-100 mg of Sample Dissolve Dissolve in 0.6-0.7 mL CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune and Match Probe Shim->Tune Pulse Pulse Program: zgpg30 Tune->Pulse SW Spectral Width: ~240 ppm Pulse->SW NS Number of Scans: ≥1024 SW->NS D1 Relaxation Delay: 2 s NS->D1 FT Fourier Transform D1->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to Solvent Peak Baseline->Reference

Caption: A typical workflow for acquiring a ¹³C NMR spectrum.

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Programzgpg30 or zgdc30Standard proton-decoupled pulse sequences for good sensitivity.[13]
Spectral Width (SW)~240 ppm (0-240 ppm)Encompasses the typical chemical shift range for organic molecules.[12][14]
Number of Scans (NS)≥ 1024A sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei.[14]
Relaxation Delay (D1)2.0 secondsA longer relaxation delay ensures more complete relaxation of the carbon nuclei, leading to more reliable signal intensities, although not strictly quantitative.[13]
Acquisition Time (AQ)~1.0-4.0 secondsA longer acquisition time provides better resolution.[13][15]
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 77.16 ppm.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information about its molecular structure. By understanding the interplay of substituent effects on the pyridine ring, researchers can confidently assign the observed signals and verify the identity and purity of their samples. The experimental protocols outlined in this guide offer a standardized approach to obtaining high-quality spectral data, which is a critical step in the rigorous characterization of compounds destined for drug development and other advanced applications.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 655–663. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 755-763. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Gawinecki, R., Kucybała, R., & Ośmiałowski, B. (2018). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 23(11), 2971. [Link]

  • University of Missouri-Columbia, Chemistry Department. (2020). Optimized Default 13C Parameters. [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [Link]

  • EPFL. (n.d.). 13C NMR. [Link]

  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

FTIR Spectrum Analysis of Methyl 2-bromonicotinate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Methyl 2-bromonicotinate is a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, containing a substituted pyridine ring and an ester functional group, provides a rich landscape for spectroscopic characterization. This technical guide offers a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. We delve into the theoretical basis for its vibrational modes, present a validated experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and provide a detailed interpretation of the resulting spectrum. This document is intended to serve as a practical resource for scientists engaged in the synthesis, quality control, and structural elucidation of heterocyclic compounds.

Introduction: The Molecular Context

This compound (C₇H₆BrNO₂) is a derivative of nicotinic acid (Vitamin B3), featuring a bromine atom at the 2-position and a methyl ester at the 3-position of the pyridine ring.[1] This specific arrangement of functional groups imparts unique reactivity, making it a valuable building block in medicinal chemistry for creating more complex, biologically active molecules.[1]

FTIR spectroscopy is an indispensable analytical technique that probes the vibrational transitions within a molecule. By measuring the absorption of infrared radiation, we can identify the specific functional groups present, providing a molecular "fingerprint" that is unique to the compound's structure.[3] This guide explains the causal links between the molecular structure of this compound and the features of its infrared spectrum, providing an authoritative framework for its analysis.

Theoretical Framework: Predicting Vibrational Modes

A molecule's FTIR spectrum is governed by its degrees of vibrational freedom. For a non-linear molecule, the number of normal vibrational modes can be calculated using the formula 3N - 6, where N is the number of atoms.[4][5] this compound has 17 atoms (7 Carbon, 6 Hydrogen, 1 Bromine, 1 Nitrogen, 2 Oxygen), resulting in:

3(17) - 6 = 45 normal modes of vibration.

These vibrations correspond to the stretching and bending of specific bonds within the molecule's key functional groups:

  • Pyridine Ring: Aromatic C-H stretching, C=C and C=N ring stretching, and C-H bending vibrations.

  • Ester Group: A strong C=O (carbonyl) stretching vibration and two C-O stretching vibrations.

  • Methyl Group: Symmetric and asymmetric C-H stretching and bending vibrations.

  • Bromo Substituent: A C-Br stretching vibration.

Understanding where to expect these absorption bands is the first step in accurate spectral interpretation.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred sampling technique for rapid, non-destructive analysis of solid and liquid samples with minimal preparation.[6][7][8] It relies on an evanescent wave that penetrates a small depth into the sample, making it ideal for obtaining high-quality spectra of neat substances.[8][9]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer (e.g., a PerkinElmer Spectrum Two or Thermo Fisher Nicolet iS5) is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This measurement accounts for atmospheric H₂O and CO₂ as well as any intrinsic instrumental signals, ensuring they are subtracted from the final sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of this compound powder or liquid onto the center of the ATR crystal.

    • Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., spectral range 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • After acquisition, clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

    • Process the collected spectrum using the instrument's software, which automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Workflow Diagram

ATR_FTIR_Workflow A 1. Clean ATR Crystal B 2. Collect Background Spectrum (16 scans, 4 cm⁻¹ resolution) A->B C 3. Apply Sample to Crystal B->C D 4. Apply Consistent Pressure C->D E 5. Collect Sample Spectrum (Same parameters as background) D->E F 6. Clean ATR Crystal Post-Analysis E->F G 7. Process Data (Ratio Sample/Background) E->G Vibrational_Modes cluster_mol This compound cluster_spec Characteristic FTIR Absorptions mol_structure Structure: Pyridine-Ester-Bromo fg_pyridine Pyridine Ring fg_ester Ester (-COOCH₃) fg_bromo Bromo (-Br) peak_arom_CH Aromatic C-H ~3050 cm⁻¹ fg_pyridine->peak_arom_CH gives rise to peak_arom_ring C=C / C=N Stretches 1600-1450 cm⁻¹ fg_pyridine->peak_arom_ring peak_aliph_CH Aliphatic C-H ~2950 cm⁻¹ fg_ester->peak_aliph_CH peak_CO C=O Stretch ~1725 cm⁻¹ fg_ester->peak_CO peak_CO_stretch C-O Stretches 1300-1100 cm⁻¹ fg_ester->peak_CO_stretch peak_CBr C-Br Stretch <700 cm⁻¹ fg_bromo->peak_CBr

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Substituted Nicotinates

The pyridine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The targeted synthesis of 2-substituted nicotinic acid derivatives, such as those derived from Methyl 2-bromonicotinate, is of paramount importance for the construction of complex molecular architectures with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds.[1][2] This guide provides a detailed examination of the critical parameters and a field-proven protocol for the successful Suzuki coupling of this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for a specific substrate like this compound.

First, an active Pd(0) species undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.[1][3] This is followed by transmetalation, where an organoboron species (activated by a base) transfers its organic group to the palladium center.[5][6] Finally, reductive elimination from the Pd(II) complex yields the desired 2-substituted methyl nicotinate product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][3]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)_2) PdII_R_R R-Pd(II)L_n-R' PdII_RX->PdII_R_R Base Transmetalation->PdII_R_R PdII_R_R->Pd0 RedElim Reductive Elimination Product R-R' RedElim->Product R_X This compound Boronic_Acid R'-B(OH)₂ caption Suzuki-Miyaura Catalytic Cycle.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Parameters and Optimization for this compound

The success of the Suzuki coupling of this compound hinges on the careful selection and optimization of several key parameters. The electronic properties of the pyridine ring and the presence of the methyl ester group necessitate a nuanced approach.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging heteroaromatic couplings.[7][8]

  • Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources when used in conjunction with a suitable phosphine ligand.[9]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaromatics like pyridines, bulky and electron-rich phosphine ligands are often superior.[10][11][12] Ligands such as SPhos, XPhos, and RuPhos have demonstrated excellent performance in these contexts.[11] The use of N-heterocyclic carbene (NHC) ligands has also gained prominence.[5]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling.[5][13] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[9][13][14] The choice of base is critical when working with this compound, as a base that is too strong could potentially hydrolyze the ester functionality.

Base Strength Typical Conditions Considerations for this compound
K₂CO₃ ModerateAqueous/organic solvent mixturesA common and often effective choice. Less likely to cause ester hydrolysis compared to stronger bases.
Cs₂CO₃ StrongAnhydrous organic solvents (e.g., dioxane, toluene)Often provides higher yields, but the risk of ester hydrolysis should be considered, especially at elevated temperatures.
K₃PO₄ StrongAnhydrous organic solventsA strong base that can be very effective, but again, compatibility with the ester group must be evaluated.
KF MildAnhydrous conditionsCan be used for substrates with base-labile functional groups.[9] The fluoride ion is thought to play a unique role in activating the boronic acid.[13]
Solvent Systems

The choice of solvent is dictated by the solubility of the reactants and the chosen base. Common solvent systems include:

  • Toluene/Water or Dioxane/Water: Biphasic systems are frequently used, particularly with inorganic bases like K₂CO₃.[2]

  • Anhydrous Dioxane, Toluene, or THF: These are often employed with stronger, more soluble bases like Cs₂CO₃ or K₃PO₄.[2]

It is imperative to thoroughly degas all solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the ligand, base, and temperature may be necessary for different boronic acid coupling partners.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solid reagents to a flame-dried flask: - this compound - Phenylboronic acid - Base (e.g., K₂CO₃) - Palladium catalyst/ligand B 2. Seal the flask and purge with an inert gas (Argon or Nitrogen). A->B C 3. Add degassed solvents via syringe. B->C D 4. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature. E->F G 7. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. F->G H 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. G->H I 9. Purify the crude product by column chromatography. H->I caption General Experimental Workflow.

Figure 2: A step-by-step workflow for the Suzuki coupling reaction.

Materials and Reagents
Reagent MW Equivalents Amount (for 1 mmol scale)
This compound216.031.0216 mg
Phenylboronic Acid121.931.2146 mg
Pd(PPh₃)₄1155.560.0335 mg
K₂CO₃138.212.0276 mg
1,4-Dioxane--4 mL
Water--1 mL
Step-by-Step Procedure
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Degas the 1,4-dioxane and water by sparging with argon or nitrogen for at least 20 minutes.

  • Add the degassed 1,4-dioxane (4 mL) and water (1 mL) to the reaction flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[10]2. Poor quality of reagents (e.g., wet boronic acid).3. Ineffective base.4. Catalyst inhibition by the pyridine nitrogen.[10][11]1. Ensure thorough degassing of solvents and use of an inert atmosphere.[10]2. Use fresh, high-purity reagents. Consider using a boronic ester for improved stability.[11]3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄).4. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[10][11]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen, leading to the formation of Pd(II) species that promote homocoupling.[1][10]2. Non-optimal reaction temperature.1. Rigorously exclude oxygen from the reaction.[10]2. Lower the reaction temperature.
Protodeboronation (Loss of Boronic Acid) 1. Presence of water, especially with certain bases.[10]2. Prolonged reaction times at high temperatures.1. Use anhydrous conditions if possible. Consider using a boronic ester (e.g., pinacol ester), which is more stable towards hydrolysis.[11]2. Optimize the reaction time and temperature.
Hydrolysis of the Methyl Ester 1. Use of a strong base at elevated temperatures.2. Extended reaction times.1. Use a milder base such as K₂CO₃ or KF.2. If a stronger base is necessary, try to lower the reaction temperature and shorten the reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of valuable 2-aryl nicotinates. Success in this transformation is contingent upon a rational selection of the catalyst system, base, and solvent, with careful attention to anhydrous and oxygen-free conditions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to navigate the intricacies of this important reaction and to accelerate the discovery and development of novel chemical entities.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). The Journal of Organic Chemistry. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Semantic Scholar. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2015). ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2018). ResearchGate. [Link]

Sources

The Strategic Synthesis of Methyl 2-Aminonicotinate Derivatives: A Detailed Guide to the Buchwald-Hartwig Amination of Methyl 2-Bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminonicotinate Scaffolds in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, 2-aminonicotinates are of particular importance, serving as critical building blocks for a wide array of biologically active molecules.[1] These compounds are integral to the synthesis of therapeutics targeting a range of conditions, from neurological disorders to inflammatory diseases.[2] The efficient and versatile synthesis of these intermediates is therefore a paramount concern for medicinal chemists and process development scientists.

The Buchwald-Hartwig amination has emerged as a revolutionary tool for the formation of carbon-nitrogen (C-N) bonds, offering a mild and highly adaptable alternative to traditional methods like nucleophilic aromatic substitution.[3][4] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and functional group tolerance, making it particularly well-suited for the synthesis of complex molecules.[5]

This comprehensive guide provides a deep dive into the application of the Buchwald-Hartwig amination for the synthesis of methyl 2-aminonicotinate derivatives from methyl 2-bromonicotinate. We will explore the mechanistic underpinnings of this reaction, present a detailed experimental protocol, and discuss key considerations for optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) intermediate.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(Br)L_n] pd0->oa_complex Oxidative Addition (Ar-Br) amine_adduct [Ar-Pd(II)(NHR'R'')L_n]Br oa_complex->amine_adduct Amine Coordination (HNR'R'') amido_complex [Ar-Pd(II)(NR'R'')L_n] amine_adduct->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR'R'')

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the Pd(0) catalyst.

Key Reaction Parameters: A Comparative Overview

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The electron-withdrawing nature of the methyl ester and the potential for the pyridine nitrogen to coordinate to the palladium catalyst are key challenges to consider.[7]

ParameterRecommended OptionsRationale & Expert Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Both are common and effective Pd(0) sources. Pd₂(dba)₃ is often preferred for its air stability.
Ligand BINAP, Xantphos, dppfBulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, and for preventing catalyst inhibition by the pyridine nitrogen.[7]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups.[5] K₂CO₃ and Cs₂CO₃ are milder alternatives.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching of the base and catalyst deactivation. Toluene is a common choice for its ability to azeotropically remove water.
Temperature 80-110 °CThe reaction typically requires heating to drive the catalytic cycle to completion.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. It is important to note that optimization may be necessary for different amine substrates.

protocol_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precursor, Ligand, and Base setup->reagents add_substrates Add this compound and Amine reagents->add_substrates add_solvent Add Anhydrous Solvent add_substrates->add_solvent reaction Heat and Stir add_solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification end Isolated Product purification->end

Figure 2: A generalized workflow for the Buchwald-Hartwig amination protocol.

Materials:

  • This compound

  • Amine of choice

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: To the flask, add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 2-aminonicotinate derivative.

Data Presentation: Representative Yields for Amination of 2-Bromopyridines

While specific data for the amination of this compound is limited in the literature, the following table provides representative yields for the Buchwald-Hartwig amination of closely related 2-bromopyridines, which can serve as a useful guide for expected outcomes.

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd(OAc)₂ / dpppNaOtBuToluene8098[3]
PiperidinePd(OAc)₂ / dpppNaOtBuToluene8095[3]
n-ButylaminePd(OAc)₂ / dpppNaOtBuToluene8075[3]
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene8060-70 (estimated)
CyclohexylaminePd₂(dba)₃ / BINAPNaOtBuToluene80~60[8]

Conclusion and Future Outlook

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of methyl 2-aminonicotinate derivatives from this compound. The success of this reaction hinges on the careful selection of the catalyst, ligand, base, and solvent to overcome the inherent challenges of the 2-pyridyl substrate. The protocol and data presented in this guide provide a solid foundation for researchers to efficiently synthesize these valuable building blocks for drug discovery and development. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of this important transformation.

References

  • Jie Jack Li, Zhi Wang, Lorna H. Mitchell, et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J. Org. Chem. 2007, 72 (9), pp 3606–3607. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Saeed K. Kashani, Jacob E. Jessiman, Stephen G. Newman. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination - Advantages and Limitations. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of Methyl 2-Bromonicotinate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Alkynylnicotinates

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[1][2] This reaction is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1][3]

This guide focuses on a specific, high-value application of this reaction: the coupling of methyl 2-bromonicotinate with a diverse array of terminal alkynes. The resulting products, methyl 2-alkynylnicotinates, are versatile intermediates in medicinal chemistry and materials science. The pyridine core is a prevalent motif in pharmaceuticals, and the introduction of an alkynyl substituent at the 2-position opens up a plethora of possibilities for further molecular elaboration, including cyclization reactions and the construction of rigid molecular scaffolds. The electron-deficient nature of the pyridine ring in this compound presents unique considerations for reaction optimization, which will be addressed herein.

These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, ensuring both successful execution and a deeper understanding of the reaction's intricacies.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[4] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The currently accepted mechanism involves two interconnected catalytic cycles:

  • The Palladium Cycle: This cycle is responsible for the C-C bond formation.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate.

    • Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex.

    • Reductive Elimination: The desired 2-alkynylnicotinate product is formed, and the Pd(0) catalyst is regenerated.

  • The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

    • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper acetylide intermediate. This species is then ready for the transmetalation step in the palladium cycle.

A copper-free variant of the Sonogashira reaction also exists, where the deprotonation of the alkyne and its subsequent coordination to the palladium center occur without the intermediacy of a copper acetylide.[4][5] This can be advantageous in cases where the presence of copper leads to undesirable side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition (R-X) Product_complex R-Pd(II)L₂(C≡CR') Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product R-C≡CR' Product_complex->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_complex Alkyne H-C≡CR' Alkyne->Cu_acetylide

Figure 1. The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Sonogashira coupling of this compound with terminal alkynes. Both a standard palladium/copper co-catalyzed procedure and a copper-free alternative are presented.

Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol is a robust and generally high-yielding method suitable for a wide range of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Solvent and Reagent Addition: Add anhydrous DMF or THF (5-10 mL per mmol of this compound) via syringe, followed by triethylamine (2.0-3.0 equiv.). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl 2-alkynylnicotinate.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with terminal alkynes that are prone to homocoupling or when copper contamination of the final product is a concern.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos, SPhos)

  • An appropriate base (e.g., triethylamine, diisopropylethylamine (DIPEA), or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., THF, toluene, or dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate flask under an inert atmosphere, stir the palladium(II) acetate and the phosphine ligand in the reaction solvent for 15-20 minutes to pre-form the active Pd(0) species.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the anhydrous solvent.

  • Reagent Addition: Add the base (2.0-3.0 equiv.) to the reaction mixture, followed by the pre-formed catalyst solution.

  • Reaction Monitoring: Heat the reaction to the desired temperature (often higher than the copper-catalyzed version, e.g., 80-110 °C) and monitor by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various 2-halopyridine derivatives, providing a valuable reference for adapting the protocols to specific terminal alkynes. While specific data for this compound is limited in readily available literature, the conditions for structurally similar substrates, such as 2-amino-3-bromopyridines, offer a strong predictive framework.[6]

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396[6]
24-EthynyltoluenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100394[6]
34-MethoxyphenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100395[6]
41-HexynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100385[6]
53-Hydroxy-3-methyl-1-butynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100388[6]
6TrimethylsilylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100372[6]

Note: The data in this table is based on the coupling with 2-amino-3-bromopyridine as a representative substrate. Yields for this compound may vary.

Application Notes and Troubleshooting

Substrate Scope and Limitations

The Sonogashira coupling of this compound is generally tolerant of a wide range of functional groups on the terminal alkyne, including ethers, esters, alcohols, and even some nitrogen-containing groups. Both aromatic and aliphatic alkynes are viable coupling partners. However, highly acidic protons elsewhere in the molecule may interfere with the reaction.

The electron-withdrawing nature of the ester and the pyridine nitrogen in this compound can influence its reactivity. While this generally enhances the rate of oxidative addition, it can also make the product more susceptible to nucleophilic attack under certain conditions.

Catalyst, Ligand, and Base Selection
  • Catalyst: Standard palladium sources like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are often effective.[4] For more challenging couplings, or in copper-free systems, using a Pd(0) source like Pd₂(dba)₃ or generating the active catalyst in situ from Pd(OAc)₂ with a suitable ligand is recommended.[7]

  • Ligand: Triphenylphosphine is a common and cost-effective choice. However, for less reactive alkynes or in copper-free systems, more electron-rich and bulky phosphine ligands such as XPhos or SPhos can significantly improve reaction rates and yields.[7]

  • Base: An amine base like triethylamine or diisopropylethylamine is typically used.[6] The base not only facilitates the deprotonation of the alkyne but can also serve as a solvent. Inorganic bases like Cs₂CO₃ or K₂CO₃ can also be employed, particularly in copper-free protocols.

Common Issues and Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble reagents- Use a fresh batch of catalyst or pre-activate it.- Ensure all glassware is oven-dried and solvents are anhydrous.- Choose a solvent in which all components are soluble at the reaction temperature.
Formation of alkyne homocoupling (Glaser) product - Presence of oxygen- High concentration of copper catalyst- Thoroughly degas all solvents and maintain an inert atmosphere.- Reduce the loading of the copper co-catalyst.- Switch to a copper-free protocol.
Decomposition of starting material or product - Reaction temperature is too high- Prolonged reaction time- Lower the reaction temperature and monitor the reaction closely.- Stop the reaction as soon as the starting material is consumed (by TLC).
Difficulty in product purification - Catalyst residues- Amine salt byproducts- Filter the crude reaction mixture through a short plug of silica gel or Celite® before concentration.- Perform an aqueous work-up to remove water-soluble salts.

Figure 2. A logical workflow for executing and troubleshooting the Sonogashira coupling of this compound.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Couture, D. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14197-14208. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium‐Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.
  • Shaikh, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7574-7591. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Liang, B., et al. (2005). A General and Efficient Method for the Synthesis of Aryl-2-methyl-3-butyn-2-ols from Aryl Bromides via Conventional and Decarboxylative Copper-Free Sonogashira Coupling Reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]

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Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of Methyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving Methyl 2-bromonicotinate. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the electron-deficient nature of its pyridine core, which is activated for substitution at the C-2 position. This document details the underlying reaction mechanisms, provides validated, step-by-step protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles, and offers practical insights into experimental design, optimization, and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in the synthesis of diverse 2-substituted nicotinate derivatives.

Introduction: The Strategic Importance of this compound

This compound is a key heterocyclic starting material. Its structure features a pyridine ring rendered electron-deficient by the combined electron-withdrawing effects of the ring nitrogen and the C-3 methoxycarbonyl group. This electronic profile makes the C-2 and C-4 positions particularly susceptible to nucleophilic attack.[1][2][3] With a bromine atom—a competent leaving group—pre-installed at the highly activated C-2 position, the molecule is primed for facile displacement by a wide array of nucleophiles.

The resulting 2-substituted nicotinic acid derivatives are prevalent scaffolds in numerous biologically active compounds, including anti-inflammatory agents, enzyme inhibitors, and novel therapeutics targeting the central nervous system.[4][5][6][7] The ability to controllably introduce diverse functionalities at this position via SNAr chemistry makes this compound an invaluable tool for constructing compound libraries for structure-activity relationship (SAR) studies in drug discovery.[7]

The SNAr Reaction Mechanism: An In-Depth Look

The nucleophilic aromatic substitution on the pyridine ring of this compound does not proceed via SN1 or SN2 pathways, which are common for alkyl halides.[8][9] Instead, it follows a two-step addition-elimination mechanism.[8][10]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C-2 position. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[1][2] The result is a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][11] The stability of this complex is the key to the reaction's feasibility. For attack at the C-2 position, the negative charge can be delocalized onto the electronegative ring nitrogen, providing significant stabilization that is not possible with attack at the C-3 position.[1][2][12]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, faster step, the aromaticity of the ring is restored by the expulsion of the bromide leaving group. This elimination step regenerates the stable aromatic π-system, driving the reaction to completion.

Caption: Figure 1: SNAr Mechanism on this compound.

Experimental Protocols & Methodologies

The following protocols are provided as validated starting points for the SNAr reaction of this compound with representative oxygen, nitrogen, and sulfur nucleophiles.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. Key stages include careful reagent preparation, controlled reaction execution, appropriate work-up to isolate the crude product, and final purification.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup - Dry solvents - Weigh reactants - Inert atmosphere (N₂/Ar) B 2. Reaction - Add nucleophile/base - Heat to specified temp. - Monitor by TLC/LCMS A->B C 3. Work-up - Quench reaction - Aqueous extraction - Dry organic layer B->C D 4. Purification - Remove solvent - Column chromatography or Recrystallization C->D E 5. Characterization - NMR, MS, etc. D->E

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Synthesis of Methyl 2-ethoxynicotinate (O-Nucleophile)

This protocol describes the substitution of the 2-bromo group with an ethoxide nucleophile. The use of ethanol as both the reagent source and solvent is a practical and green approach.[13]

  • Rationale: Sodium ethoxide is a strong nucleophile. Using ethanol as the solvent ensures high reactant concentration and simplifies the procedure. Heating is required to overcome the activation energy. Microwave heating can significantly shorten reaction times but conventional heating is also effective.[13]

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Sodium metal (1.1 equiv)

    • Anhydrous Ethanol (sufficient volume for dissolution)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Under an inert atmosphere, carefully add sodium metal in small pieces to a flask containing anhydrous ethanol at 0 °C. Allow all the sodium to react to form a solution of sodium ethoxide.

    • Add this compound to the sodium ethoxide solution.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

    • Cool the mixture to room temperature.

    • Carefully neutralize the excess base with a few drops of acetic acid.

  • Work-up & Purification:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-ethoxynicotinate.

Protocol 2: Synthesis of Methyl 2-(morpholino)nicotinate (N-Nucleophile)

This protocol details the reaction with a common secondary amine, morpholine. Such reactions are fundamental in medicinal chemistry.

  • Rationale: Many amine nucleophiles are sufficiently strong to not require a separate base. Using the amine in excess can serve as both the nucleophile and the base to neutralize the HBr byproduct.[10] A polar aprotic solvent like DMSO or NMP is ideal as it effectively solvates cations but not the neutral amine nucleophile, preserving its reactivity.[14]

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Morpholine (2.5 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv, optional but recommended)

    • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

    • Sealed reaction vial or flask with a stirrer

    • Heating block or oil bath

  • Procedure:

    • To a reaction vial, add this compound, potassium carbonate (if used), and the solvent (DMSO).

    • Add morpholine to the mixture.

    • Seal the vial and heat the reaction to 100-120 °C for 8-16 hours.

    • Monitor the reaction progress by TLC or LCMS.

    • Once complete, cool the reaction to room temperature.

  • Work-up & Purification:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the desired product.

Protocol 3: Synthesis of Methyl 2-(phenylthio)nicotinate (S-Nucleophile)

This protocol outlines the synthesis of an aryl thioether, a common moiety in bioactive molecules.

  • Rationale: Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[15] A moderately strong base like potassium carbonate is sufficient to generate the thiolate in situ without causing hydrolysis of the ester.[14] DMF is a suitable polar aprotic solvent for this transformation.

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Thiophenol (1.2 equiv)

    • Potassium carbonate (K₂CO₃, 1.5 equiv)

    • Dimethylformamide (DMF)

    • Reaction flask with stirrer

    • Heating block or oil bath

  • Procedure:

    • In a flask, suspend potassium carbonate in DMF.

    • Add thiophenol to the suspension and stir for 15 minutes at room temperature to form the potassium thiophenolate salt.

    • Add this compound to the mixture.

    • Heat the reaction to 80 °C for 3-5 hours.

    • Monitor the reaction by TLC or LCMS until completion.

    • Cool the mixture to room temperature.

  • Work-up & Purification:

    • Pour the reaction mixture into ice-water to precipitate the product.

    • If an oil forms, extract with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and then brine to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting solid or oil by recrystallization or silica gel column chromatography.

Summary of Reaction Conditions

The choice of nucleophile, base, and solvent significantly impacts reaction outcomes. The following table provides a comparative summary of typical conditions for the SNAr of this compound.

Nucleophile Class Example Nucleophile Base Typical Solvent Temperature (°C) Typical Yield (%) Reference Insight
Oxygen EthanolNa (to form NaOEt)Ethanol70-8075-90Solvent can also be the reagent source.[13]
Nitrogen PiperidineK₂CO₃ or excess amineDMSO, NMP, Dioxane100-14080-95Higher temperatures often needed for less nucleophilic amines.
Sulfur ThiophenolK₂CO₃, Cs₂CO₃DMF, DMSO25-8085-98Thiolates are highly reactive, often allowing for lower temperatures.[14]
Carbon MalononitrileNaHTHF, DMF60-10060-80Requires a strong, non-nucleophilic base to form the carbanion.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Insufficient activation of the pyridine ring. 2. Nucleophile is too weak or sterically hindered. 3. Temperature is too low. 4. Ineffective leaving group (not an issue for bromide).[12]1. Consider adding a Lewis acid catalyst to further activate the ring.[16][17] 2. Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for thiols/alcohols). 3. Increase the reaction temperature in increments of 10-20 °C.
Side Reaction: Ester Hydrolysis Reaction conditions are too basic, especially in the presence of water.Use an anhydrous, non-nucleophilic base (e.g., Cs₂CO₃, DBU). Ensure all reagents and solvents are dry.
Multiple Products Observed 1. Reaction with solvent. 2. N vs. S alkylation for certain nucleophiles (e.g., thiourea). 3. Competing reaction at C-4 or C-6 (less likely for 2-bromo).1. Choose an inert solvent (e.g., dioxane, toluene). 2. Modify reaction conditions (base, solvent) to favor the desired selectivity.
Starting Material Recovered Reaction has not reached completion.Increase reaction time, temperature, or the equivalents of the nucleophile/base.

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and highly versatile transformation for accessing a wide range of 2-substituted pyridine derivatives. A thorough understanding of the underlying addition-elimination mechanism is crucial for rational experimental design. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a solid foundation for chemists aiming to leverage this powerful reaction in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI.
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  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+.
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  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
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  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
  • Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Available at: Proceedings of the National Academy of Sciences of Belarus, Chemical Series
  • Nucleophilic Aromatic Substitution.
  • Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles.
  • SNAr reaction of bromide 2 with alcohol 8e.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: ACS GCI Pharmaceutical Roundtable Reagent Guides
  • The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Relationship Studies.
  • [Application of methyl in drug design].
  • Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
  • SNAr reactions of pi-deficient aromatic rings.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
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Application Notes and Protocols for the Grignard Reaction with Methyl 2-Bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Pyridine Functionalization

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates. Consequently, methods for its functionalization are of paramount importance. The Grignard reaction, a powerful tool for creating carbon-carbon bonds, offers a direct route to introduce a wide range of alkyl and aryl substituents onto the pyridine ring.[1][2][3]

However, the application of Grignard reagents to pyridine derivatives is not without its challenges. The inherent electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom can lead to side reactions and catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem".[3] This guide will address these complexities and provide robust protocols for the successful reaction of Grignard reagents with methyl 2-bromonicotinate, a versatile building block for the synthesis of more complex molecules.

Reaction Overview and Mechanistic Considerations

The Grignard reaction with this compound can proceed via two primary pathways:

  • Addition to the Ester: The classical Grignard reaction with an ester involves a nucleophilic attack of the Grignard reagent on the carbonyl carbon. This is followed by the elimination of the methoxy group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol upon acidic workup.[4][5][6]

  • Cross-Coupling at the C2 Position: Alternatively, under the influence of a suitable transition metal catalyst, typically palladium or nickel, a Kumada-type cross-coupling reaction can occur.[7][8][9][10] In this pathway, the Grignard reagent couples with the aryl bromide at the C2 position of the pyridine ring, forming a new carbon-carbon bond and leaving the ester group intact.

The choice between these two pathways is highly dependent on the reaction conditions, particularly the presence or absence of a cross-coupling catalyst. This guide will focus on the non-catalyzed addition to the ester, with a discussion on the potential for cross-coupling as a complementary strategy.

Core Protocol: Synthesis of Tertiary Alcohols from this compound

This protocol is adapted from established methodologies for Grignard reactions on functionalized pyridines and is designed to favor the double addition to the ester group.[11]

Materials and Equipment:
  • Reactants: this compound, Magnesium turnings, Alkyl or Aryl halide (e.g., bromobenzene, iodomethane), Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reagents for Workup: Saturated aqueous ammonium chloride solution, Diethyl ether or ethyl acetate, Anhydrous sodium sulfate or magnesium sulfate.

  • Glassware: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon line). All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.

Experimental Procedure:

Part A: Preparation of the Grignard Reagent

  • To the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (2.2 equivalents).

  • Assemble the glassware and flush the system with a slow stream of inert gas.

  • In the dropping funnel, prepare a solution of the alkyl or aryl halide (2.1 equivalents) in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the appearance of cloudiness and gentle refluxing. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the solution of this compound dropwise to the cold Grignard reagent via the dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir overnight.

Part C: Workup and Purification

  • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualization of the Experimental Workflow:

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Substrate cluster_workup Workup and Purification prep_start Mg turnings in flask add_halide Add Alkyl/Aryl Halide in Anhydrous Ether/THF prep_start->add_halide initiation Initiate Reaction (gentle heat/iodine if needed) add_halide->initiation reflux Maintain Gentle Reflux initiation->reflux complete_formation Stir at RT reflux->complete_formation cool_grignard Cool Grignard Reagent to -78 °C complete_formation->cool_grignard add_substrate Add Substrate Solution Dropwise at -78 °C cool_grignard->add_substrate prepare_substrate Dissolve this compound in Anhydrous THF prepare_substrate->add_substrate stir_cold Stir at -78 °C add_substrate->stir_cold warm_rt Warm to RT and Stir Overnight stir_cold->warm_rt quench Quench with sat. aq. NH4Cl warm_rt->quench extract Extract with Ether/EtOAc quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the Grignard reaction of this compound.

Expected Outcomes and Data Presentation

The reaction of this compound with two equivalents of a Grignard reagent is expected to yield a tertiary alcohol. The table below summarizes the expected products and provides a template for recording experimental data.

Grignard Reagent (R-MgX)Expected ProductTheoretical MW ( g/mol )Typical Yield (%)Spectroscopic Data (Expected)
Methylmagnesium iodide2-(1-hydroxy-1-methylethyl)nicotinic acid methyl ester195.2250-70¹H NMR (CDCl₃, δ): ~1.6 (s, 6H), 3.9 (s, 3H), 7.3-8.8 (m, 3H), ~5.0 (s, 1H, OH). IR (cm⁻¹): ~3400 (br, OH), ~1720 (C=O, ester).
Phenylmagnesium bromide2-(hydroxy(diphenyl)methyl)nicotinic acid methyl ester319.3660-80¹H NMR (CDCl₃, δ): 3.9 (s, 3H), 7.2-8.8 (m, 13H), ~6.0 (s, 1H, OH). IR (cm⁻¹): ~3400 (br, OH), ~1725 (C=O, ester).

Mechanistic Pathway Visualization

The reaction proceeds through a well-established mechanism for the addition of Grignard reagents to esters.

Grignard_Mechanism cluster_step1 Step 1: First Nucleophilic Addition cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Nucleophilic Addition cluster_step4 Step 4: Protonation Ester This compound Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Nucleophilic Attack Grignard1 R-MgX Grignard1->Intermediate1 Ketone Ketone Intermediate Intermediate1->Ketone Elimination of -OMe Intermediate1->Ketone Alkoxide Tertiary Alkoxide Ketone->Alkoxide Nucleophilic Attack Ketone->Alkoxide Grignard2 R-MgX Grignard2->Alkoxide Product Tertiary Alcohol Alkoxide->Product Protonation Alkoxide->Product Acid H₃O⁺ Acid->Product

Caption: Mechanism of the double addition of a Grignard reagent to an ester.

Troubleshooting and Optimization

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate - Wet glassware or solvent. - Inactive magnesium surface.- Ensure all glassware is oven-dried and solvents are anhydrous. - Activate magnesium with a small crystal of iodine, a sonicator, or a few drops of 1,2-dibromoethane.
Low yield of the desired tertiary alcohol - Incomplete formation of the Grignard reagent. - Side reactions due to the pyridine nitrogen. - Premature quenching of the Grignard reagent.- Titrate the Grignard reagent before use to determine its exact concentration. - Use of a "super Grignard" reagent (e.g., R-MgX·LiCl) can enhance reactivity. - Ensure strict anhydrous and inert conditions throughout the reaction.
Formation of a complex mixture of products - Competing Kumada cross-coupling if trace metals are present. - Reaction with the bromo-substituent.- Use high-purity magnesium. If cross-coupling is desired, intentionally add a suitable catalyst (e.g., Pd(PPh₃)₄ or Ni(dppp)Cl₂).

Alternative Pathway: Kumada Cross-Coupling

For the selective formation of a C-C bond at the 2-position of the pyridine ring while preserving the ester functionality, a Kumada cross-coupling reaction is the method of choice.[7][8][9][10] This reaction typically involves the use of a palladium or nickel catalyst.

A general procedure would involve the slow addition of the Grignard reagent to a solution of this compound and the catalyst (e.g., 5 mol% of Pd(PPh₃)₄ or Ni(dppp)Cl₂) in an anhydrous solvent like THF at room temperature or with gentle heating. The workup procedure would be similar to the one described above. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

Conclusion

The Grignard reaction with this compound is a versatile transformation that can provide access to either tertiary alcohols or 2-substituted nicotinic acid esters, depending on the reaction conditions. Careful control of stoichiometry, temperature, and the exclusion of moisture are critical for success. For the synthesis of tertiary alcohols, a non-catalyzed, low-temperature approach is recommended. For selective C-C bond formation at the C2 position, a transition-metal-catalyzed Kumada coupling should be employed. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore and optimize these important reactions in their own synthetic endeavors.

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Application Note: Methyl 2-Bromonicotinate as a Versatile Precursor in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of methyl 2-bromonicotinate's role as a pivotal intermediate in the synthesis of advanced agrochemicals. We will dissect its chemical reactivity, focusing on cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, and provide detailed, field-proven protocols for their execution. This document is intended for researchers, chemists, and process development professionals in the agrochemical industry, offering both foundational knowledge and actionable experimental details.

The Strategic Importance of this compound

This compound is a substituted pyridine derivative whose value in agrochemical design is anchored by its distinct structural features.[1] The pyridine ring is a well-established scaffold in a multitude of successful herbicides, fungicides, and insecticides, prized for its favorable physicochemical properties and ability to interact with biological targets.[2]

The strategic placement of the bromine atom at the 2-position and the methyl ester at the 3-position makes this molecule a highly versatile building block:

  • The Bromo Group: Serves as an excellent leaving group, or "synthetic handle," for transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • The Methyl Ester: Offers a site for subsequent chemical modification, such as hydrolysis to a carboxylic acid followed by amide bond formation, enabling the introduction of further diversity and tuning of the final molecule's properties.

These features allow chemists to construct complex molecular architectures with tailored biological activities, making this compound an invaluable starting material for developing new and effective crop protection agents.[1][2]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_boronate [R¹-Pd(II)L₂-R²]⁺ pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination out1 R¹-R² (Product) pd2_boronate->out1 in1 R¹-X (this compound) in1->pd2_complex in2 R²-B(OR)₂ (Boronic Acid/Ester) in2->pd2_boronate in3 Base in3->pd2_boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1 v/v), via syringe. The concentration is generally maintained at 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. The aqueous washes remove the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, catalysts with specialized ligands like dppf can improve yields and reaction rates. [3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a cost-effective and generally effective base. Stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids.
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic solvent system is common. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. [3]This transformation is exceptionally powerful in agrochemical synthesis, where aniline and heteroaromatic amine motifs are prevalent. [4] Causality Behind the Protocol: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. [3][4]Key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the N-aryl product. [3]The choice of a bulky, electron-rich phosphine ligand is paramount, as it promotes the crucial reductive elimination step, which is often the rate-limiting step, especially for sterically hindered substrates. [4]

Buchwald_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_amido R¹-Pd(II)L₂-NR²R³ pd2_complex->pd2_amido Deprotonation & Coordination pd2_amido->pd0 Reductive Elimination out1 R¹-NR²R³ (Product) pd2_amido->out1 in1 R¹-X (this compound) in1->pd2_complex in2 HNR²R³ (Amine) in2->pd2_amido in3 Base in3->pd2_amido

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and aniline (1.2 equiv) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe (0.1-0.2 M).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS. [4]5. Work-up: After completion, cool the reaction to room temperature and quench by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to obtain the desired aminopyridine product.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are stable Pd(0) and Pd(II) sources that are activated in situ by the phosphine ligand to form the active Pd(0) catalyst.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphine ligands are essential. They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition. [4]
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. NaOtBu is a common and effective choice.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.

Application Workflow: Synthesis of a Model Fungicide "Gemini-cide"

To illustrate the practical application of these methodologies, we present a hypothetical three-step synthesis of a model fungicide, "Gemini-cide," starting from this compound. This workflow combines a Suzuki coupling, an ester hydrolysis, and a final amide coupling.

Sources

Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines from Methyl 2-Bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Their inherent chemical properties, including polarity and the ability to participate in hydrogen bonding, make them ideal for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This guide provides a comprehensive overview of advanced synthetic methodologies for the functionalization of Methyl 2-Bromonicotinate, a versatile and commercially available building block.[5] We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling researchers to construct diverse libraries of pyridine derivatives with high efficiency and control.

The Central Role of Pyridine Scaffolds in Drug Discovery

The pyridine ring is a cornerstone of modern medicinal chemistry.[1] Its presence in numerous approved drugs, such as Nifedipine for hypertension and Isoniazid for tuberculosis, highlights its therapeutic importance.[3] The nitrogen atom in the ring not only influences the molecule's basicity and solubility but also serves as a key interaction point with biological targets. The ability to strategically introduce a variety of substituents onto the pyridine core allows for the fine-tuning of a compound's biological activity, selectivity, and metabolic stability.[1][6] this compound serves as an excellent starting point for such diversification, with the bromine atom at the 2-position providing a reactive handle for a multitude of synthetic transformations.[5]

The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[7][8] These reactions provide a powerful and versatile toolkit for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high functional group tolerance and predictability.[9][10][11]

The reactions predominantly follow a common catalytic cycle, beginning with a catalytically active Pd(0) species.[7][10]

The General Catalytic Cycle

The power of these transformations lies in a recurring, three-step mechanistic pathway:

  • Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming a high-valent organopalladium(II) complex.[7][9][12] This is often the rate-determining step.

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The second coupling partner transfers its organic group to the palladium center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new desired bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][12]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition (+ R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_complex->transmetalation_complex Transmetalation (+ R²-M) transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetalation_complex->product caption General Palladium Cross-Coupling Cycle

Caption: General Palladium Cross-Coupling Cycle

C-C Bond Formation: Building Molecular Complexity

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[13][14] It is exceptionally powerful for creating C(sp²)-C(sp²) bonds, essential for many pharmaceutical scaffolds.

Causality and Control: The key to a successful Suzuki coupling is the activation of the organoboron species by a base.[15] The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14][15] The choice of solvent and ligand is critical; polar aprotic solvents like dioxane or DMF are common, often with water as a co-solvent.[13]

Suzuki Coupling Workflow start Combine Reagents (Bromonicotinate, Boronic Acid, Base) degas Degas Mixture (Ar or N₂ Purge) start->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heat Heat Reaction (e.g., 85-100 °C) add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product caption Experimental Workflow for Suzuki Coupling

Caption: Experimental Workflow for Suzuki Coupling

  • Vessel Preparation: To a flame-dried Schlenk tube or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.1–1.5 equiv.), and a base such as cesium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Sparge the resulting mixture with inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv.).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 85–110 °C) with vigorous stirring overnight or until reaction completion is confirmed by TLC or LC-MS analysis.[16]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
Phenylboronic AcidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100Typically >85
4-Methoxyphenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110Typically >90
Thiophene-3-boronic acidPd(PPh₃)₄K₂CO₃DME/H₂O90Typically >80
Pyridine-4-boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane110Typically >75

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[17][18] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst (e.g., CuI).[17][19]

Causality and Control: The palladium catalyst follows the standard oxidative addition pathway. The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.[11] A crucial consideration is the potential for Glaser coupling, an oxidative homocoupling of the alkyne, which can be minimized by maintaining strictly anaerobic conditions.[19]

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.1 equiv).[19]

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF) and a degassed base (e.g., triethylamine, Et₃N). Add this compound (1.0 equiv) followed by the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify via flash column chromatography.

Coupling Partner Pd Catalyst Cu Co-Catalyst Base Solvent Temp (°C) Yield (%)
PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF25-50Typically >90
TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIDiisopropylamineToluene70Typically >85
Propargyl alcoholPd(OAc)₂ / PPh₃CuIEt₃NDMF60Typically >80

Table 2: Representative Conditions for Sonogashira Coupling.

C-N Bond Formation: The Buchwald-Hartwig Amination

The synthesis of aryl amines is fundamental to drug discovery. The Buchwald-Hartwig amination provides a general and high-yielding method for constructing C-N bonds by coupling aryl halides with a vast range of primary and secondary amines.[12][20]

Causality and Control: This reaction requires a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) to deprotonate the amine or the intermediate Pd-amine complex, facilitating the final reductive elimination step.[21][22] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential for promoting both the oxidative addition and the final reductive elimination steps, preventing side reactions like β-hydride elimination.[20][22]

Buchwald-Hartwig Mechanism pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-Br pd0->pd2_halide Oxidative Addition (+ Ar-Br) pd2_amine [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ pd2_halide->pd2_amine Amine Coordination (+ HNR¹R²) pd2_amido Ar-Pd(II)L-NR¹R² pd2_amine->pd2_amido Deprotonation (- H-Base⁺Br⁻) pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product caption Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic Cycle for Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add the base (e.g., sodium tert-butoxide, 1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the ligand (e.g., XPhos, 0.08 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (e.g., morpholine, 1.2 equiv.) dissolved in an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts and the palladium catalyst.[23] Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.

Amine Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100Typically >90
AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane110Typically >85
BenzylamineG3-XPhos PalladacycleLHMDSTHF65Typically >90
CyclohexylaminePd₂(dba)₃ / BrettPhosK₂CO₃t-Amyl alcohol100Typically >80

Table 3: Representative Conditions for Buchwald-Hartwig Amination.

Other Notable Transformations

While the Suzuki, Sonogashira, and Buchwald-Hartwig reactions are workhorses in this field, other cross-coupling methods offer unique advantages for specific synthetic challenges.

  • Heck Reaction: Couples the bromopyridine with an alkene to form a substituted vinylpyridine. This reaction is valuable for introducing alkenyl side chains.[8][24][25]

  • Stille Reaction: Uses organostannane (tin) reagents. While highly versatile and tolerant of many functional groups, the toxicity and difficulty in removing tin byproducts have made it less popular than the Suzuki coupling for many applications.[26][27][28][29]

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide array of substituted pyridines. By leveraging the power and predictability of palladium-catalyzed cross-coupling reactions, researchers in drug discovery and materials science can efficiently access novel chemical entities. Understanding the underlying mechanisms of these reactions is key to troubleshooting and optimizing conditions for specific substrates. The protocols and data presented herein serve as a robust starting point for the strategic construction of complex pyridine-based molecules, accelerating the pace of innovation.

References

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Retrieved from [Link]

  • Palladium catalyzed couplings. (n.d.). Lumen Learning. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). NIH. Retrieved from [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman. Retrieved from [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). RSC Publishing. Retrieved from [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). PubMed Central. Retrieved from [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (n.d.). arkat usa. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). NIH. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). OUCI. Retrieved from [Link]

  • Stille Cross-Coupling. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Heck Reaction. (n.d.). University of Rochester. Retrieved from [Link]

  • Reaction with Organometallic Reagents. (n.d.). Chad's Prep. Retrieved from [Link]

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  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). NIH. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Methyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of methyl 2-bromonicotinate. The unique electronic and steric properties of this substrate often necessitate a departure from standard Suzuki protocols. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these complexities and optimize your reaction yields.

I. Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of this compound resulting in low yields?

Low yields in this specific reaction can stem from several factors inherent to the 2-substituted pyridine ring system. The primary culprits often include catalyst inhibition by the pyridine nitrogen, instability of the boronic acid coupling partner, and the formation of side products through processes like hydrodehalogenation.[1][2][3] The electron-withdrawing nature of both the ester and the pyridine nitrogen can also influence the reactivity of the C-Br bond.

Q2: What are the most common side reactions I should be aware of?

The most prevalent side reactions are:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, which consumes your nucleophile.[1][4]

  • Hydrodehalogenation: The replacement of the bromine atom on your starting material with a hydrogen atom, leading to the formation of methyl nicotinate.[2][5]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.[6][7]

Q3: Is a bromopyridine or a chloropyridine more suitable for this type of coupling?

Generally, bromopyridines are more reactive than chloropyridines in Suzuki couplings due to the weaker C-Br bond, which facilitates the rate-determining oxidative addition step.[8] However, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine ligands, have made the coupling of more economical chloropyridines highly efficient.[8]

II. In-Depth Troubleshooting Guide

This section delves into specific experimental issues and provides actionable solutions. The guide is structured around the key components of the Suzuki-Miyaura reaction.

Catalyst System and Ligand Selection

The choice of palladium source and ligand is paramount for the successful coupling of electron-deficient heteroaryl halides like this compound.

Issue: Catalyst Deactivation or Low Activity

The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[3] Furthermore, the choice of ligand significantly influences the outcome of the reaction.[9][10]

Troubleshooting Steps:

  • Select Appropriate Ligands: For electron-deficient substrates, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[11] Consider ligands such as SPhos, XPhos, or tBu3P.[8][12]

  • Utilize Palladium Pre-catalysts: Pre-catalysts that readily form the active Pd(0) species can be more effective than standard sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Optimize Catalyst Loading: While typical loadings range from 1-5 mol%, systematically screen concentrations to find the optimal balance between yield and cost.[13] In some cases, very low catalyst loadings (ppm levels) can be effective with optimized conditions.[14]

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or pre-catalystsPre-catalysts can offer faster initiation.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Facilitates oxidative addition and counteracts pyridine inhibition.[3][8]
Catalyst Loading 1-5 mol% (initial screening)Optimization may lead to lower effective loadings.[13]
Boronic Acid/Ester Stability and Reactivity

The stability of the organoboron reagent is a critical factor, as decomposition directly leads to reduced yields.

Issue: Protodeboronation of the Boronic Acid

Heteroaryl boronic acids, in particular, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water).[1][4]

Troubleshooting Steps:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can mitigate protodeboronation.[1]

  • Slow-Release Strategy: Employing a "masked" boronic acid derivative that slowly releases the active reagent can minimize its decomposition over the course of the reaction.[4]

  • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive amounts can promote protodeboronation.[15] Consider using anhydrous solvents and oven-dried glassware.

Experimental Protocol: Preparation and Use of a Boronic Ester
  • Preparation: To a solution of the corresponding boronic acid (1.0 equiv) in an appropriate solvent (e.g., THF), add pinacol (1.1 equiv). Stir the mixture at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the pinacol ester, which can often be used without further purification.

  • Coupling Reaction: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the boronic ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2.0-3.0 equiv).[8] Add degassed, anhydrous solvent and heat the reaction to the desired temperature.

Reaction Conditions: Base, Solvent, and Temperature

The interplay between the base, solvent, and temperature is crucial and often requires careful optimization.

Issue: Ineffective Base or Unfavorable Solvent System

The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield.[16] The solvent system affects the solubility of all components and can influence the catalytic cycle.

Troubleshooting Steps:

  • Base Selection: Weaker bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.[8] For more challenging couplings, stronger bases such as K₃PO₄ may be necessary. The choice of base can also influence the extent of side reactions like hydrodehalogenation.[3]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is common.[2] However, the ratio of organic solvent to water should be optimized to ensure adequate solubility of all reactants while minimizing boronic acid decomposition.[2][17]

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions.[3] Screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance.[8]

ParameterRecommendationRationale
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv)Base strength influences transmetalation and side reactions.[3][8]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolvent choice affects solubility and reaction kinetics.[2]
Temperature 80-120 °CBalances reaction rate and potential for side product formation.[8]
Mitigating Side Reactions

Understanding and addressing common side reactions is key to improving the yield of the desired product.

Issue: Significant Hydrodehalogenation

The formation of methyl nicotinate as a byproduct indicates that hydrodehalogenation is a competing pathway.[2][5] This can occur when a hydride species is transferred to the palladium intermediate.

Troubleshooting Steps:

  • Inert Atmosphere: Meticulously degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to minimize oxygen, which can contribute to catalyst decomposition and side reactions.[1]

  • Purity of Reagents: Ensure all reagents, especially the solvent and base, are of high purity and free from contaminants that could act as hydride sources.

  • Choice of Boron Reagent: Using a highly reactive and stable boronic acid or ester can promote the desired forward reaction, outcompeting the hydrodehalogenation pathway.[3]

Workflow: Troubleshooting Low Yield

G start Low Yield Observed catalyst Catalyst System Issue? start->catalyst boronic_acid Boronic Acid Instability? catalyst->boronic_acid No solution_catalyst Screen Ligands (e.g., SPhos, XPhos) Use Palladium Pre-catalyst catalyst->solution_catalyst Yes conditions Suboptimal Conditions? boronic_acid->conditions No solution_boronic_acid Use Boronic Ester (Pinacol, MIDA) Employ Anhydrous Conditions boronic_acid->solution_boronic_acid Yes side_reactions Side Reactions Prevalent? conditions->side_reactions No solution_conditions Optimize Base (K2CO3, K3PO4) Screen Solvent Systems Vary Temperature conditions->solution_conditions Yes side_reactions->start No, Re-evaluate solution_side_reactions Ensure Inert Atmosphere Check Reagent Purity Use Excess Boronic Ester side_reactions->solution_side_reactions Yes end Optimized Yield solution_catalyst->end solution_boronic_acid->end solution_conditions->end solution_side_reactions->end

Caption: Troubleshooting Decision Tree for Low Yield Suzuki Coupling.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation [R²-B(OR)₃]⁻ pdiir R¹-Pd(II)L₂-R² transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product base_activation R²-B(OH)₂ + Base → [R²-B(OR)₃]⁻

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

III. References

  • Vertex AI Search. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved January 7, 2026, from

  • Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Retrieved January 7, 2026, from

  • ResearchGate. (2022, April). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved January 7, 2026, from

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved January 7, 2026, from

  • ACS Publications. (2017, November 7). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis. Retrieved January 7, 2026, from

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 7, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. Retrieved January 7, 2026, from

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Retrieved January 7, 2026, from

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Retrieved January 7, 2026, from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 7, 2026, from

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved January 7, 2026, from _

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved January 7, 2026, from

  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved January 7, 2026, from

  • ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved January 7, 2026, from

  • ScienceDirect. (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Retrieved January 7, 2026, from

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved January 7, 2026, from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 7, 2026, from

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 7, 2026, from

  • National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved January 7, 2026, from

Sources

Technical Support Center: Recrystallization of Methyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-bromonicotinate (CAS: 52718-95-3). This document provides a comprehensive, field-tested protocol and robust troubleshooting advice designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and empower you with the causal understanding needed to adapt and perfect this purification process.

This compound is a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] Achieving high purity is paramount for the success of subsequent reactions, such as Suzuki or Heck couplings.[2] However, its low melting point of approximately 31°C presents a significant challenge during crystallization, making it prone to "oiling out."[1] This guide is structured to address this and other common issues head-on.

Part 1: Optimized Recrystallization Protocol

This protocol is designed to maximize purity and yield while mitigating the common issue of oiling out. The core principle of recrystallization is to dissolve the impure compound in a minimal amount of a hot solvent, in which it has low solubility at cooler temperatures.[3][4] Slow, controlled cooling then allows for the formation of a pure crystal lattice, excluding impurities which remain in the solvent (mother liquor).[5]

Key Experimental Parameters & Solvent Selection

Choosing the correct solvent system is the most critical step. For this compound, a mixed-solvent system is highly recommended to finely tune the solubility. A combination of a more polar solvent in which the compound is soluble (like Ethyl Acetate or Acetone) and a non-polar "anti-solvent" in which it is poorly soluble (like Hexane or Heptane) provides the best control.[6] A Hexane/Ethyl Acetate system is often effective for related ester compounds.[7]

ParameterRecommended Value/SolventRationale & Causality
Compound State Solid (if crude is oily, proceed to purification)The compound has a low melting point (31°C) and may appear as a powder, lump, or liquid.[1]
Primary Solvent Ethyl Acetate (EtOAc)As an ester, the compound dissolves well in EtOAc, following the "like dissolves like" principle.[6]
Anti-Solvent n-Hexane or n-HeptaneInduces crystallization by reducing the overall polarity of the solvent system.
Dissolution Temp. 40-50°C (Warm Water Bath)High enough to ensure dissolution but low enough to avoid melting the compound into an oil before it fully dissolves.
Cooling Protocol Slow, stepwise cooling is mandatory.Prevents supersaturation and "oiling out," which is the primary failure mode for low-melting-point compounds.[8][9]
Step-by-Step Methodology
  • Preparation: Place your crude this compound (e.g., 5.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Initial Dissolution: In a separate beaker, gently warm Ethyl Acetate to approximately 45°C. Add the warm Ethyl Acetate to the Erlenmeyer flask dropwise while stirring, just until all the solid material dissolves. Use the absolute minimum amount necessary. Expert Tip: Adding excess solvent is the most common reason for crystallization failure.[10]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-warmed funnel and add a slight excess of hot solvent (~10-15%) before filtering.[8] You will need to evaporate this excess solvent in the next step.

  • Inducing Saturation: Gently heat the clear solution to ~45°C and begin adding warm n-Hexane dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of warm Ethyl Acetate until the solution becomes clear again. This ensures you are starting the cooling process from a point just below saturation, which is ideal for growing large, pure crystals.

  • Controlled Cooling (Critical Step):

    • Turn off the heat and allow the flask to cool slowly on the stir plate, undisturbed, towards room temperature (~30-60 minutes). Do not rush this step.[5]

    • Once at room temperature, transfer the flask to a 0-5°C ice-water bath to maximize the precipitation of the crystals (~30 minutes).[11]

  • Crystal Collection: Collect the purified crystals via vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold n-Hexane to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum. Due to the low melting point, do not use an oven. A vacuum desiccator at room temperature is ideal. The final product should be a white to pale yellow crystalline solid.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound. Use the flowchart and the detailed Q&A below to diagnose and solve experimental problems.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Occurred During Recrystallization no_crystals Q: No crystals are forming after cooling. start->no_crystals oiled_out Q: The compound separated as an oil, not a solid. start->oiled_out poor_yield Q: The crystal yield is very low. start->poor_yield sol_clear Is the cooled solution completely clear? no_crystals->sol_clear oiled_out_cause A: This is common for low-melting-point compounds. The solution became saturated at a temperature above the compound's melting point (31°C). oiled_out->oiled_out_cause yield_cause1 A: Too much solvent was used, leaving product dissolved in the mother liquor. poor_yield->yield_cause1 yield_cause2 A: Premature crystallization during hot filtration. poor_yield->yield_cause2 too_much_solvent A: Too much solvent was used. Solution: Gently heat to evaporate a portion of the solvent and attempt to cool again. sol_clear->too_much_solvent Yes supersaturated A: The solution is supersaturated. Solution: 1. Scratch the inner wall of the flask with a glass rod. 2. Add a 'seed crystal' of pure compound. sol_clear->supersaturated No (Slightly Cloudy) oiled_out_solution Solution: 1. Re-heat the mixture to re-dissolve the oil. 2. Add more of the primary solvent (Ethyl Acetate) to lower the saturation point. 3. Ensure cooling is extremely slow (e.g., insulate the flask). oiled_out_cause->oiled_out_solution yield_solution1 Solution: Concentrate the mother liquor and re-cool to obtain a second crop of crystals (may be less pure). Optimize solvent volumes in the next run. yield_cause1->yield_solution1 yield_solution2 Solution: Ensure the funnel is pre-heated and use a slight excess of solvent during filtration. yield_cause2->yield_solution2

Caption: Troubleshooting flowchart for recrystallization.

Detailed Q&A Troubleshooting

Question: My compound 'oiled out' instead of forming crystals. What happened and how do I fix it? Answer: This is the most anticipated issue for this compound due to its low melting point (~31°C).[1] "Oiling out" occurs when the solution becomes saturated at a temperature that is higher than the compound's melting point, causing it to precipitate as a liquid instead of a solid.[8] Highly impure samples can also cause this by significantly depressing the melting point.[9]

  • Solution: Re-heat the flask to dissolve the oil completely. Add a small amount (~10-20% by volume) of the "good" solvent (Ethyl Acetate) to decrease the solution's saturation point. Now, attempt the cooling process again, but much more slowly. Insulating the flask with glass wool or cotton can help ensure a gradual temperature drop, favoring crystal formation over oiling.[10]

Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do? Answer: This issue typically has two causes: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization.[8][10]

  • Solution 1 (Too much solvent): If you used an excess of the dissolving solvent, the compound will remain soluble even at low temperatures.[10] Gently warm the solution and evaporate some of the solvent using a stream of nitrogen or by gentle heating. Allow it to cool again.

  • Solution 2 (Supersaturation): If the solution is ready to crystallize but hasn't started, you need to induce nucleation.[10] Try vigorously scratching the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for the first crystals to form. Alternatively, if you have a small amount of pure solid, add a tiny "seed crystal" to the solution.[9]

Question: My final yield is much lower than expected. Where did my compound go? Answer: Significant product loss usually happens in one of two places: the mother liquor or during filtration.

  • Cause 1: Using too much solvent for the recrystallization will leave a substantial amount of your product dissolved in the mother liquor after cooling. You can recover some of this by concentrating the mother liquor (e.g., on a rotary evaporator) and cooling it again to get a "second crop" of crystals, though they may be less pure.[10]

  • Cause 2: If you performed a hot filtration, your compound may have crystallized prematurely on the filter paper or in the funnel stem. This happens if the apparatus cools down too much during the process.[8] To prevent this, always use pre-heated glassware and the minimum required excess of hot solvent for the filtration step.

Part 3: Frequently Asked Questions (FAQs)

Question: What are the likely impurities in my crude this compound? Answer: Common impurities often stem from the synthesis reaction. These can include unreacted starting materials like 2-bromonicotinic acid or residual methanol from an esterification process.[7] Other potential impurities are positional isomers or hydrolysis of the ester back to the carboxylic acid.[12] If the crude product is dark, it may indicate the presence of degradation products. Pre-purification by washing an organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate) can effectively remove acidic impurities like 2-bromonicotinic acid before recrystallization.[7]

Question: Can I use a single solvent instead of a mixed-solvent system? Answer: While possible, it is often more difficult to find a single solvent with the ideal solubility profile (high solubility when hot, very low solubility when cold). A mixed-solvent system provides far greater flexibility. By adjusting the ratio of the "dissolving" solvent to the "anti-solvent," you can precisely control the saturation point, which is especially critical for a low-melting-point compound like this one.

Question: How do I know if my recrystallized product is pure? Answer: The most common method for assessing purity after recrystallization is by taking a melting point. A pure compound will have a sharp, narrow melting point range close to the literature value (~31°C). Impurities will typically cause the melting point to be depressed and broaden the range. Further analysis by techniques like NMR, GC, or HPLC can provide a quantitative assessment of purity.[12]

Question: Why is slow cooling so important? Answer: Crystal formation is a process of thermodynamic equilibrium. Slow cooling allows molecules of the desired compound to selectively arrange themselves into a low-energy crystal lattice, systematically excluding impurity molecules.[5] Rapid cooling, or "crashing out," traps impurities within the rapidly forming solid, resulting in a much less effective purification.[4][5]

References

  • Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • This compound. MySkinRecipes. [Link]

  • recrystallisation of pyridinium tribromide. Sciencemadness.org. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Recrystallization. YouTube. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]

  • Process for the preparation of pyridine-2-boronic acid esters.
  • Methyl Nicotinate Impurities and Related Compound. Veeprho. [Link]

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from Methyl 2-bromonicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for chemists and researchers engaged in palladium-catalyzed cross-coupling reactions with Methyl 2-bromonicotinate. This guide is designed to provide in-depth, practical solutions to the common challenge of removing residual palladium from your reaction products. Given the chelating nature of the pyridine nitrogen, complete removal of the palladium catalyst can be a significant hurdle, impacting the purity, downstream applications, and regulatory compliance of your synthesized compounds.[1][2] This resource offers a combination of troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the highest purity for your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of products from this compound reactions.

Issue 1: High Levels of Residual Palladium Detected After Standard Column Chromatography.

  • Plausible Cause: The nitrogen atom on the pyridine ring of your product, and potentially the starting material, can form stable complexes with palladium. These complexes may co-elute with your product on silica gel, especially if their polarities are similar.[1]

  • Troubleshooting Steps:

    • Employ a Scavenging Resin: Before chromatographic purification, treat your crude reaction mixture with a palladium scavenger. Thiol-functionalized silica or polymer-based scavengers are particularly effective at binding palladium.[3][4]

    • Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb the palladium catalyst.[3] Be mindful that activated carbon can sometimes adsorb the product as well, so optimization of the carbon amount and contact time is crucial.

    • Optimize Chromatography Conditions: If you must rely solely on chromatography, consider using a different stationary phase, such as alumina, or a gradient elution with a solvent system that has a higher affinity for the palladium complexes, thereby retaining them on the column.

Issue 2: Significant Loss of Product During the Palladium Removal Process.

  • Plausible Cause: Non-specific binding of your product to the solid support used for palladium scavenging, such as activated carbon or even some scavenger resins.

  • Troubleshooting Steps:

    • Screen a Variety of Scavengers: Different scavengers have different backbone structures and functional groups, leading to varying degrees of non-specific binding. Test a small panel of scavengers to identify one that is selective for palladium with minimal affinity for your product.

    • Minimize the Amount of Scavenger: Use the lowest effective amount of the scavenger. A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst.[3]

    • Solvent Selection: The choice of solvent can influence the binding characteristics. A solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.

    • Consider Alternative Methods: If product loss remains a significant issue, explore other purification techniques like crystallization or liquid-liquid extraction.

Issue 3: Inconsistent Palladium Removal from One Batch to Another.

  • Plausible Cause: Variability in the palladium species present at the end of the reaction. The oxidation state (Pd(0) vs. Pd(II)) and the nature of the ligands bound to the palladium can affect the efficiency of a given removal method.

  • Troubleshooting Steps:

    • Standardize Your Reaction Work-up: A consistent work-up procedure prior to palladium removal will help to ensure that the palladium species are in a more uniform state.

    • Employ a Broad-Spectrum Scavenger: Some scavengers, such as those containing 2,4,6-trimercaptotriazine (TMT), are known to be effective against a wider range of palladium species.[5][6]

    • Pre-treatment Step: In some cases, a mild oxidation or reduction step before scavenging can convert various palladium species into a single, more readily removed form.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from reactions involving this compound?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported metal scavengers (e.g., functionalized silica or polymers) or activated carbon.[3][7]

  • Chromatography: Primarily column chromatography on silica gel or alumina.[8]

  • Filtration: Passing the reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts (like Pd/C) or precipitated palladium metal.[4][8]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[9]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product.[8]

Q2: How do I choose the most suitable palladium removal method for my specific reaction?

A2: The optimal method depends on several factors:

  • The nature of your product: Its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Whether it is homogeneous (dissolved) or heterogeneous (solid).

  • The required final purity: Pharmaceutical applications often have very strict limits on residual metals.[6]

  • Scale of the reaction: Some methods are more amenable to large-scale synthesis than others.

Below is a decision-making workflow to guide your selection:

Palladium_Removal_Workflow Start Crude Reaction Mixture (this compound Product) Is_Pd_Heterogeneous Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? Start->Is_Pd_Heterogeneous Filtration Filtration through Celite® Is_Pd_Heterogeneous->Filtration Yes Is_Pd_Homogeneous Is the Palladium Catalyst Homogeneous? Is_Pd_Heterogeneous->Is_Pd_Homogeneous No Analysis1 Analyze for Residual Pd (e.g., ICP-MS) Filtration->Analysis1 End High-Purity Product Analysis1->End Scavenger_Screen Screen Solid-Supported Palladium Scavengers Is_Pd_Homogeneous->Scavenger_Screen Activated_Carbon Activated Carbon Treatment Is_Pd_Homogeneous->Activated_Carbon Column_Chromatography Direct Column Chromatography Is_Pd_Homogeneous->Column_Chromatography Analysis2 Analyze for Residual Pd Scavenger_Screen->Analysis2 Activated_Carbon->Analysis2 Column_Chromatography->Analysis2 Analysis2->End

Caption: Decision workflow for selecting a palladium removal method.

Q3: Why is palladium removal particularly challenging for pyridine-containing compounds?

A3: The lone pair of electrons on the nitrogen atom in the pyridine ring can coordinate with the palladium center, forming a stable complex. This interaction can make it difficult to separate the palladium from the desired product using conventional methods like chromatography or simple extraction.[1]

Q4: What level of residual palladium is generally acceptable?

A4: For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is typically very low, often translating to a concentration limit of around 10 ppm in the final active pharmaceutical ingredient (API) for oral administration.[6] It is crucial to consult the relevant regulatory guidelines for your specific application.

Q5: What analytical techniques are used to quantify residual palladium?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the most common and accurate methods for quantifying trace levels of palladium in organic compounds.[7]

Experimental Protocols

Here are detailed, step-by-step protocols for two common palladium removal techniques.

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is a good starting point for many cross-coupling reactions of this compound.

  • Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove inorganic salts and water-soluble impurities. Concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF). The concentration should be such that the product remains fully dissolved throughout the process.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical loading is 2-5 equivalents relative to the initial amount of palladium catalyst used.[3]

  • Stirring: Stir the mixture at room temperature. A typical treatment time is 2-4 hours, but this may need to be optimized. Gentle heating (e.g., to 40-50 °C) can sometimes improve the scavenging efficiency.

  • Filtration: Filter the mixture to remove the solid scavenger. A simple filtration setup with filter paper or a fritted funnel is sufficient.

  • Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique like ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

This is a cost-effective method, but it may require more optimization to avoid product loss.

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon. A starting point is 5-10 wt% relative to the crude product.

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad is important for removing fine carbon particles that might otherwise pass through the filter paper.

  • Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product.

Data Presentation: Comparison of Palladium Scavengers

The following table provides a general comparison of common palladium scavenger types. The actual performance will be dependent on the specific reaction conditions and product.

Scavenger TypeFunctional GroupTypical SupportAdvantagesDisadvantages
Thiol-Based -SHSilica, PolystyreneHigh affinity for Pd(0) and Pd(II), widely applicable.[3][4]Can sometimes be sensitive to oxidation.
Amine-Based -NH₂, -NR₂Silica, PolystyreneEffective for certain palladium complexes.Can be less effective than thiol-based scavengers for some Pd species.
TMT-Based DimercaptotriazineSilica, PolystyreneBroad-spectrum scavenger, effective for various Pd species.[5][6]Can be more expensive than other options.
Activated Carbon N/ACarbonLow cost, effective for a range of palladium species.[3]Can have high non-specific binding, leading to product loss.

Logical Relationships in Palladium Removal

The following diagram illustrates the key considerations and relationships in developing a successful palladium removal strategy.

Palladium_Removal_Strategy cluster_0 Initial Assessment cluster_1 Method Selection & Optimization cluster_2 Analysis & Outcome Crude_Product Crude Product Containing This compound Derivative and Palladium Product_Properties Product Properties (Solubility, Stability, Polarity) Crude_Product->Product_Properties Pd_Species Palladium Species (Oxidation State, Ligands) Crude_Product->Pd_Species Method_Choice Choice of Removal Method (Scavenging, Carbon, Chromatography, etc.) Product_Properties->Method_Choice Pd_Species->Method_Choice Optimization Optimization of Parameters (Solvent, Temperature, Time, Amount of Adsorbent) Method_Choice->Optimization Purified_Product Purified Product Optimization->Purified_Product Analysis Analysis of Residual Palladium (ICP-MS/OES) Purified_Product->Analysis Yield_Purity Yield vs. Purity Assessment Analysis->Yield_Purity Yield_Purity->Method_Choice Iterative Refinement

Caption: Key factors influencing the palladium removal strategy.

References

  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methylisonicotinaldehyde Products. BenchChem.
  • Chen, G., Shaughnessy, K. H., & Diao, T. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 545(7653), 299–304. [Link]

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]

  • Magano, J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ResearchGate. [Link]

  • G. E. M. V. D. V. D. L. S. J. D. C. A. G. L. (2023). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 634-639. [Link]

  • Various Authors. (2017). How to remove palladium catalyst from reaction mixture ?. ResearchGate. [Link]

  • O'Shea, P. D., et al. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic Letters, 6(14), 2481-2484. [Link]

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]

  • Wang, D., et al. (2022). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules, 27(19), 6529. [Link]

  • Takeda, Y., et al. (2005). Method of removing palladium.
  • Chen, G., et al. (2015). Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. ResearchGate. [Link]

  • Taha, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 200. [Link]

  • Abida, O., et al. (2014). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. ResearchGate. [Link]

  • Al-Salahi, R., et al. (2016). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Font, M., et al. (2003). Nitrogen heterocycles by palladium-catalyzed cyclization of amino-tethered vinyl halides and ketone enolates. The Journal of Organic Chemistry, 68(14), 5746-5749. [Link]

  • Al-Otaibi, F. M. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768-813. [Link]

  • Szollosi, G., & Bartok, M. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Molecules, 25(24), 5859. [Link]

  • Thompson, A. S., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(18), 6447-6455. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]

  • Chen, J., et al. (2017). Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. Molecules, 22(12), 2097. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11-13), 1614-1620. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Methyl 2-bromonicotinate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 2-bromonicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine reaction conditions, with a specific focus on the critical parameter of temperature. Here, we synthesize technical accuracy with field-proven insights to address common challenges encountered during Suzuki-Miyaura, Heck, and Sonogashira couplings of this versatile heteroaromatic building block.

Part 1: General FAQs on Temperature Optimization

This section addresses foundational questions regarding the role of temperature in palladium-catalyzed cross-coupling reactions.

Q1: Why is temperature such a critical parameter for the coupling of this compound?

Temperature is arguably one of the most influential variables in palladium-catalyzed cross-coupling. It directly governs the kinetics of each step in the catalytic cycle, influences catalyst stability, and can dictate the prevalence of side reactions.[1] For a substrate like this compound, the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with the palladium center make temperature control especially crucial.[2]

Key processes influenced by temperature include:

  • Oxidative Addition: This is often the rate-limiting step. Higher temperatures can accelerate the addition of the aryl bromide to the Pd(0) center, which is particularly important for less reactive bromides.[2]

  • Transmetalation & Reductive Elimination: These subsequent steps are also temperature-dependent. Finding a thermal window that allows all steps to proceed efficiently is key.

  • Catalyst Stability: Excessively high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[3][4] This is particularly true if the ligand used does not offer sufficient thermal stability.

  • Side Reactions: Undesirable pathways such as debromination (hydrodehalogenation), homo-coupling of the boronic acid (in Suzuki reactions), and Glaser coupling (in Sonogashira reactions) are often promoted at elevated temperatures.[2][5]

Q2: What are the tell-tale signs that my reaction temperature is too low or too high?

Observing the reaction progress and final outcome can provide strong clues about whether your temperature is optimal.

ObservationPotential Temperature IssueExplanation & Next Steps
Low Conversion / Stalled Reaction Too Low The reaction lacks the necessary activation energy. Monitor by TLC or LC-MS; if starting material is consumed very slowly or the reaction stalls, a cautious increase in temperature (e.g., in 10 °C increments) is a logical first step.[6]
Formation of Palladium Black Too High The Pd(0) catalyst is agglomerating and precipitating out of solution, rendering it inactive.[3] This indicates the catalyst-ligand complex is not stable at the chosen temperature. Reduce the temperature or select a more thermally stable ligand.[4]
Significant Byproduct Formation Too High High thermal energy is activating undesired reaction pathways. For example, excessive homo-coupling in Suzuki reactions or debromination can dominate at elevated temperatures.[2][5] Lower the temperature to improve selectivity.
Darkening/Decomposition of Mixture Too High The starting materials, reagents, or solvent may be degrading. This is common in complex heterocyclic systems. Confirm the thermal stability of your specific reagents.
Q3: How should I structure a temperature screening experiment for my coupling reaction?

A systematic approach is more efficient than random trial-and-error. A Design of Experiments (DoE) approach can be powerful, but a simpler method is a sequential parameter screen.[7]

A typical workflow involves:

  • Start with a Literature Precedent: Begin with conditions reported for similar 2-bromopyridine substrates. A common starting point is often 80-110 °C for Suzuki and Heck reactions.[2][6]

  • Set a Baseline: Run the reaction at a moderate temperature (e.g., 80 °C).

  • Bracket the Temperature: Set up parallel reactions at different temperatures, for instance, 60 °C, 80 °C, and 100 °C.

  • Analyze and Iterate: Monitor each reaction for conversion and byproduct formation. If 100 °C gives higher conversion but more impurities, you may explore an intermediate temperature like 90 °C. If conversion is low across the board, a higher temperature (e.g., 120 °C, perhaps with a higher-boiling solvent) or a switch to microwave irradiation might be necessary.[8]

Part 2: Troubleshooting Guides for Specific Coupling Reactions

This section provides targeted advice for the most common coupling reactions used with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds but can be challenging with electron-deficient heteroaryl halides.

Frequently Asked Questions
  • Q: My Suzuki reaction with this compound is sluggish and gives low yields. I'm using standard Pd(PPh₃)₄ at 80 °C. What's wrong?

    • A: This is a common issue. The combination of an electron-deficient pyridine ring and the sterically hindering ester group can slow the oxidative addition step.[9] Furthermore, the pyridine nitrogen can coordinate to and inhibit the palladium catalyst.[2] While 80 °C is a reasonable start, this substrate often requires a more active catalyst system and potentially higher temperatures. Consider switching to a more electron-rich and bulky phosphine ligand like SPhos or XPhos, which can stabilize the catalyst at higher temperatures and promote the challenging oxidative addition.[5] Temperatures of 100-110 °C are common for these systems.[6]

  • Q: I'm getting a good yield, but it's contaminated with a significant amount of debrominated starting material. How do I prevent this?

    • A: Debromination (or proto-dehalogenation) is a common side reaction, often exacerbated by high temperatures and the presence of protic sources (like water).[2][6] To mitigate this, first ensure you are using anhydrous solvents and reagents. Second, try lowering the reaction temperature. If a lower temperature stalls the reaction, consider a different, more active base (e.g., switching from Na₂CO₃ to Cs₂CO₃ or K₃PO₄) that might allow the desired coupling to occur faster than the debromination pathway at a lower temperature.[6]

Baseline Protocol for Temperature Screening (Suzuki-Miyaura)
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).[6]

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the Schlenk tube, followed by the catalyst mixture.[2]

  • Heating: Place the sealed tube into a pre-heated oil bath or heating block at the desired temperature (e.g., screening at 80 °C, 95 °C, and 110 °C) and stir vigorously.[6]

  • Monitoring: Track the reaction's progress by taking aliquots at set time points (e.g., 1h, 4h, 16h) and analyzing via TLC, GC-MS, or LC-MS.

Visualization: Troubleshooting Suzuki Coupling

G start Low Yield in Suzuki Coupling check_conversion Is Starting Material Consumed? start->check_conversion check_byproducts Yes check_conversion->check_byproducts low_temp No check_conversion->low_temp debromination Debromination? check_byproducts->debromination homocoupling Homocoupling? check_byproducts->homocoupling catalyst_death Pd Black? check_byproducts->catalyst_death increase_temp increase_temp low_temp->increase_temp Action: Increase Temp (e.g., 80°C -> 100°C) or use Microwave lower_temp1 lower_temp1 debromination->lower_temp1 Action: Lower Temp & Use Anhydrous Solvent degas_rigorously degas_rigorously homocoupling->degas_rigorously Action: Improve Degassing & Check Stoichiometry lower_temp2 Action: Lower Temp catalyst_death->lower_temp2 change_ligand Action: Use More Thermally Stable Ligand catalyst_death->change_ligand

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene. Temperature control is vital for selectivity and preventing side reactions.[1][10]

Frequently Asked Questions
  • Q: My Heck reaction between this compound and butyl acrylate requires high temperatures (>120 °C) to proceed. Is this normal?

    • A: Yes, Heck reactions often require higher temperatures than Suzuki couplings to proceed efficiently, especially with electron-deficient aryl bromides.[1] Temperatures of 120-140 °C are not uncommon. The key is to use a thermally stable catalyst system. N-heterocyclic carbene (NHC) ligands are particularly well-suited for high-temperature Heck reactions due to their stability.[1] Using a high-boiling point solvent like DMF, NMP, or DMA is also necessary.

  • Q: I'm observing the formation of a reduced product instead of the desired coupled alkene. What is this and how can I avoid it?

    • A: You are likely observing a "reductive Heck" reaction product.[10] This occurs when the intermediate formed after carbopalladation undergoes a reaction (e.g., with a hydride source in the mixture) instead of the desired β-hydride elimination. The formation of this side product is highly dependent on the substrate, base, solvent, and temperature.[10] Optimizing the temperature can shift the balance; sometimes a slightly higher or lower temperature can favor the desired elimination pathway. Also, ensure your reagents and solvent are free from potential hydride donors.

Sonogashira Coupling

The Sonogashira coupling joins this compound with a terminal alkyne, typically using both palladium and copper catalysts.[11]

Frequently Asked Questions
  • Q: My Sonogashira reaction is giving a low yield of the cross-coupled product and a lot of alkyne homo-coupling (Glaser coupling). How does temperature affect this?

    • A: Glaser coupling is a primary competing side reaction in Sonogashira couplings and is often promoted by higher temperatures and the presence of oxygen. While some heat is needed for the coupling of aryl bromides (which are less reactive than iodides), excessive heat can accelerate the oxidative homo-coupling of the alkyne, catalyzed by the copper co-catalyst.[11][12] Try running the reaction at the lowest temperature that affords a reasonable rate (e.g., starting at 60-80 °C instead of >100 °C).[13] Rigorous exclusion of air is also critical.

  • Q: Can I run the Sonogashira coupling at room temperature?

    • A: Room temperature Sonogashira couplings are generally efficient for more reactive aryl iodides.[3][11] For aryl bromides like this compound, some heating is typically required to facilitate the slower oxidative addition step.[12] However, with a highly active catalyst system, it may be possible to achieve coupling at milder temperatures (e.g., 40-50 °C).

Visualization: Temperature Effects on Catalytic Cycles

G cluster_0 Optimal Temperature Window (e.g., 80-100°C) cluster_1 Excessive Temperature (>120°C) A Pd(0)L_n B Ar-Pd(II)-X A->B Oxidative Addition C Ar-Pd(II)-R B->C Transmetalation C->A Reductive Elimination P P C->P Product (Ar-R) D Pd(0)L_n E Side Reactions D->E Debromination, Homocoupling F Pd Black (Inactive) D->F Decomposition

Caption: Effect of temperature on productive vs. side reactions.

Part 3: Advanced Considerations

Q: Should I use conventional heating or microwave irradiation?

Microwave irradiation is an excellent technique for reactions involving 2-halopyridines.[8] It allows for rapid and uniform heating to temperatures that might be difficult to achieve with a standard oil bath, often dramatically reducing reaction times.[14] For this compound, a microwave-assisted Suzuki or Heck reaction at 120-150 °C for 10-30 minutes can often provide superior results compared to hours of conventional heating.[8] This is particularly useful for overcoming the activation barrier of less reactive substrates.

Q: How does my choice of solvent impact the reaction temperature?

The boiling point of the solvent sets the maximum temperature for a reaction at atmospheric pressure. This is a critical consideration when planning your experiment.

SolventBoiling Point (°C)Common Use Case
Tetrahydrofuran (THF)66Lower temperature screenings; often used with water.[15]
1,4-Dioxane101Very common for Suzuki couplings, allows for temperatures around 100 °C.[2]
Toluene111Good for reaching temperatures just above 100 °C.[6]
N,N-Dimethylformamide (DMF)153Higher temperature reactions (Heck, Sonogashira); helps dissolve polar reagents.[8][13]

Choosing a solvent with a boiling point slightly above your target reaction temperature provides a margin of safety and control.

References
  • A. A. El-Henawy, I. A. Al-Ghamdi, and E. H. El-Mossalamy, "Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System," Molecules, 2013. [Link]

  • Q. Zhu et al., "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes," Modern Research in Catalysis, 2017. [Link]

  • A. A. El-Henawy, I. A. Al-Ghamdi, and E. H. El-Mossalamy, "Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System," ResearchGate, 2013. [Link]

  • S. El Kazzouli et al., "EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES," ARKIVOC, 2009. [Link]

  • Danish Sultan, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?," ResearchGate, 2017. [Link]

  • Wikipedia, "Heck reaction," Wikipedia, 2024. [Link]

  • CovaSyn, "Optimizing Suzuki Coupling Reactions," CovaSyn, 2023. [Link]

  • G. A. Molander and B. Canturk, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie International Edition, 2009. [Link]

  • Giorgio De Simone, "Why can't I achieve good yields for this Suzuki reaction?," ResearchGate, 2018. [Link]

  • T. J. Colacot, "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, 2025. [Link]

  • M. J. T. Robshaw et al., "Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions," Journal of the American Chemical Society, 2023. [Link]

  • M. J. T. Robshaw et al., "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media," Molecules, 2012. [Link]

  • Wikipedia, "Sonogashira coupling," Wikipedia, 2024. [Link]

  • J. P. Stambuli et al., "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides," Organic Letters, 2014. [Link]

  • M. S. Viciosa et al., "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids," Molecules, 2019. [Link]

  • S. K. S. Yadav et al., "Optimization of temperature for Suzuki-Miyaura coupling reaction," ResearchGate, 2019. [Link]

  • Organic Chemistry Portal, "Heck Reaction," Organic Chemistry Portal. [Link]

  • Nobel Prize Outreach AB, "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS," The Nobel Prize, 2010. [Link]

  • M. Naziruddin et al., "Heck Reaction—State of the Art," Catalysts, 2017. [Link]

  • M. Z. Kassaee et al., "Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands," Molecules, 2011. [Link]

  • S. E. Denmark and C. S. Regens, "Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides," Accounts of Chemical Research, 2008. [Link]

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Validation & Comparative

A Researcher's Guide to HPLC Analysis for Monitoring Methyl 2-bromonicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise monitoring of chemical reactions is paramount. The progress of a reaction, the formation of intermediates, and the emergence of byproducts all dictate the final yield, purity, and overall success of a synthetic route. When working with key pharmaceutical building blocks like Methyl 2-bromonicotinate, a versatile intermediate in the synthesis of various active pharmaceutical ingredients, robust analytical oversight is not just beneficial—it's essential.[1]

This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) as the primary analytical tool for monitoring reactions involving this compound. We will delve into the rationale behind method development, provide a detailed experimental protocol, and compare HPLC with alternative analytical techniques, all supported by experimental data and authoritative sources. Our focus is on providing a self-validating system of analysis, empowering researchers to make informed decisions in real-time.

The Critical Role of HPLC in Analyzing Pyridine Derivatives

This compound, a pyridine derivative, presents unique challenges in chromatographic analysis. The basic nature of the pyridine ring can lead to undesirable interactions with the stationary phase, often resulting in peak tailing.[2] This phenomenon is primarily caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the surface of conventional silica-based HPLC columns. Understanding and mitigating these interactions is the cornerstone of developing a reliable HPLC method.

A successful HPLC method for this application must achieve clear separation between the starting material (this compound), the desired product, any reaction intermediates, and potential byproducts. This allows for accurate quantification of each species over time, providing a clear kinetic profile of the reaction.

Developing a Robust HPLC Method: A Step-by-Step Protocol

The following protocol outlines the development of a reversed-phase HPLC (RP-HPLC) method optimized for the analysis of a typical cross-coupling reaction involving this compound.

Experimental Protocol: HPLC Method for this compound Reaction Monitoring

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.

  • Column: A C18 reversed-phase column is a good starting point. To mitigate peak tailing associated with basic compounds, it is highly recommended to use a column with high-purity silica and end-capping. For this protocol, a Waters XBridge C18 column (150 mm x 4.6 mm, 3.5 µm) is selected.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic mobile phase helps to protonate the pyridine nitrogen, reducing its interaction with residual silanols and improving peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: The use of a simple, volatile buffer like formic acid makes this method compatible with mass spectrometry (MS) detection if desired.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 265 nm. This compound and many of its derivatives exhibit strong UV absorbance at this wavelength. A DAD can be used to identify the optimal wavelength for all components of interest.

  • Injection Volume: 5 µL

  • Gradient Elution: A gradient elution is often necessary to separate compounds with a range of polarities, which is common in reaction mixtures.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010

4. Sample Preparation:

  • At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates any incompatible salts.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

Case Study: Monitoring a Suzuki Coupling Reaction

To illustrate the practical application of this HPLC method, let's consider the Suzuki coupling of this compound with a boronic acid. This is a common carbon-carbon bond-forming reaction in pharmaceutical synthesis.[3][4]

Reaction Scheme:

Troubleshooting_Workflow start Problem Identified peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution pressure_issues Pressure Issues (High/Low/Fluctuating) start->pressure_issues no_peaks No Peaks start->no_peaks solution_tailing solution_tailing peak_tailing->solution_tailing solution_resolution solution_resolution poor_resolution->solution_resolution solution_pressure solution_pressure pressure_issues->solution_pressure solution_no_peaks solution_no_peaks no_peaks->solution_no_peaks

Sources

A Comparative Guide to LC-MS Methodologies for Byproduct Profiling in Methyl 2-bromonicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-bromonicotinate is a pivotal building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, the synthetic utility of this reagent is often tempered by the formation of reaction byproducts. These impurities can complicate downstream processing, reduce yields, and, in the context of drug development, pose significant safety risks. Consequently, the robust identification and characterization of these byproducts are not merely academic exercises but critical components of process development and quality control.

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the definitive identification of byproducts arising from reactions involving this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering a framework for developing self-validating analytical systems. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of impurity profiling for this important class of heterocyclic compounds.

Chapter 1: The Synthetic Landscape & Anticipated Byproducts

To develop a powerful analytical method, one must first understand the chemistry of the reaction being monitored. A common and illustrative application of this compound is the Suzuki-Miyaura cross-coupling reaction, which is used to form a new carbon-carbon bond. While highly efficient, this palladium-catalyzed reaction is susceptible to several side reactions.[1]

An understanding of the reaction mechanism allows us to anticipate the most probable impurities:

  • Homocoupling: Dimerization of the starting aryl halide (this compound) or the boronic acid coupling partner can occur, especially in the presence of oxygen or if the catalytic cycle is inefficient.[2][3]

  • Dehalogenation (Hydrodebromination): The bromine substituent can be replaced by a hydrogen atom, yielding Methyl nicotinate. This can be mediated by the catalyst in the presence of a hydrogen source (e.g., solvent, base).[4][5]

  • Hydrolysis: The methyl ester functional group is susceptible to hydrolysis under either acidic or basic reaction or workup conditions, leading to the corresponding nicotinic acid derivatives.[6]

  • Protodeborylation: The boronic acid starting material can react with a proton source to revert to the corresponding arene, reducing the efficiency of the desired cross-coupling.[7]

These potential side reactions are visualized in the diagram below, illustrating the competitive pathways that diminish the yield of the desired product.

G M2BN This compound Product Desired Coupled Product M2BN->Product Pd Catalyst, Base Homo_M2BN Homocoupled Dimer (Bi-pyridine) M2BN->Homo_M2BN Homocoupling Dehalo Dehalogenated Product (Methyl nicotinate) M2BN->Dehalo Dehalogenation BA Aryl Boronic Acid BA->Product Homo_BA Homocoupled Boronic Acid Dimer BA->Homo_BA Homocoupling Hydrolysis Hydrolyzed Acid Product->Hydrolysis Ester Hydrolysis G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation & Validation reaction_sample Crude Reaction Mixture dilute Dilution & Filtration reaction_sample->dilute forced_degradation Forced Degradation Samples forced_degradation->dilute lc_separation RPLC Separation (Protocol 3.2) dilute->lc_separation method_validation Method Validation (Specificity, LOD, etc.) hram_detection HRAM-MS Detection (Full MS / dd-MS2) lc_separation->hram_detection peak_detection Peak Detection & Chromatogram Generation hram_detection->peak_detection byproduct_id Byproduct ID: Accurate Mass, Formula, MS/MS Fragmentation peak_detection->byproduct_id final_report Final Impurity Profile byproduct_id->final_report method_validation->final_report Ensures Trustworthiness

Sources

Comparison of reactivity between Methyl 2-bromonicotinate and Methyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Methyl 2-bromonicotinate and Methyl 5-bromonicotinate

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, substituted pyridines are foundational building blocks. Their utility stems from their presence in a vast array of biologically active molecules and functional materials. Among the many available pyridine derivatives, this compound and Methyl 5-bromonicotinate serve as versatile intermediates. However, the isomeric position of the bromine atom—ortho versus meta to the ring nitrogen—imparts dramatically different electronic properties and, consequently, distinct chemical reactivities.

This guide provides a detailed, evidence-based comparison of the reactivity of these two isomers. We will explore their behavior in key synthetic transformations, explain the underlying electronic and mechanistic principles that govern their reactivity, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

Electronic and Structural Foundations of Reactivity

The reactivity of any halopyridine is a complex interplay of inductive effects, resonance effects, and C-Br bond strength.[1][2][3][4] The pyridine nitrogen is strongly electron-withdrawing, creating an electron-deficient (π-deficient) aromatic system. This general deficiency enhances the susceptibility of the C-Br bond to oxidative addition in cross-coupling reactions and activates the ring for potential nucleophilic aromatic substitution (SNAr).[5]

  • This compound: The bromine atom is at the C-2 position, directly adjacent (ortho) to the electron-withdrawing nitrogen atom. This proximity makes the C-2 carbon highly electrophilic. The negative charge in a potential Meisenheimer intermediate during an SNAr reaction can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization.[6][7] This positioning strongly activates the C-2 position for nucleophilic attack.

  • Methyl 5-bromonicotinate: The bromine atom is at the C-5 position. It is meta to the nitrogen and para to the electron-withdrawing methyl ester group. While the nitrogen's inductive effect is felt throughout the ring, it does not provide direct resonance stabilization for a nucleophilic attack at C-5. However, the combined electron-withdrawing effects of both the nitrogen and the ester group still render the C-Br bond susceptible to oxidative addition.

G cluster_0 Electronic Effects: this compound cluster_1 Electronic Effects: Methyl 5-bromonicotinate 2-Bromo This compound N_inductive_2 Strong -I Effect from Nitrogen (ortho) 2-Bromo->N_inductive_2 Proximity CO2Me_inductive_2 -I / -M Effect from Ester (meta) 2-Bromo->CO2Me_inductive_2 Reactivity_2 Highly Electrophilic C2 Carbon Favors SNAr & Oxidative Addition N_inductive_2->Reactivity_2 CO2Me_inductive_2->Reactivity_2 5-Bromo Methyl 5-bromonicotinate N_inductive_5 -I Effect from Nitrogen (meta) 5-Bromo->N_inductive_5 CO2Me_inductive_5 Strong -I / -M Effect from Ester (para) 5-Bromo->CO2Me_inductive_5 Proximity Reactivity_5 Electrophilic C5 Carbon Primarily Reactive in Cross-Coupling N_inductive_5->Reactivity_5 CO2Me_inductive_5->Reactivity_5

Figure 1. Dominant electronic influences on the reactivity of the C-Br bond in each isomer.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern C-C, C-N, and C-O bond formation. The key initiating step for all these reactions is the oxidative addition of the palladium(0) catalyst into the C-Br bond.[12] The more electrophilic the carbon and the weaker the C-Br bond, the more facile this step becomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron species, is one of the most widely used C-C bond-forming reactions.[13][14] Both isomers are competent substrates, but reaction conditions may require optimization based on the isomer's inherent reactivity. The electron-deficient nature of the pyridine ring generally makes both substrates more reactive than their benzene analogues.[5]

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C) / Time (h)Yield (%)
Methyl 5-bromonicotinate Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF80 / 2485
Methyl 5-bromonicotinate 4-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF80 / 2489
Generic 2-Bromopyridine Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 / 12~80-95
Note: This table compiles typical conditions and yields. Direct comparative studies under identical conditions are scarce; data for the 2-bromo isomer is extrapolated from reactions with similar 2-bromopyridine substrates.[15][16]

Experimental Insight: While both isomers readily participate, the 2-bromo isomer can sometimes be more challenging due to potential coordination of the pyridine nitrogen to the palladium center, which can inhibit catalytic activity. The use of bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this issue by promoting the reductive elimination step and stabilizing the active catalyst.[17]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex Ar-Br OxAdd Oxidative Addition PdII_R2_Complex R¹-Pd(II)L₂-R² PdII_Complex->PdII_R2_Complex [R²-B(OR)₂(OH)]⁻ Transmetal Transmetalation Product R¹-R² PdII_R2_Complex->Product RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration ArBr Ar-Br (Bromonicotinate) Boronic R²-B(OR)₂ + Base

Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[18][19][20] The reactivity trends observed in Suzuki couplings are often mirrored here. The choice of ligand is critical to success, especially for heteroaromatic substrates.[21][22]

SubstrateAmineCatalyst / LigandBaseSolventTemp (°C) / Time (h)Yield (%)
Generic 2-Bromopyridine AnilinePd₂(dba)₃ / BINAPNaOtBuToluene80 / 16High
Generic 5-Bromopyridine MorpholinePd(OAc)₂ / XPhosK₂CO₃Dioxane110 / 8~80-95
Note: This table presents representative conditions. The choice of base and ligand is highly dependent on the specific amine coupling partner.[23][24]

Experimental Insight: For this compound, the proximity of the nitrogen and ester groups can lead to side reactions or catalyst inhibition. Using bulky ligands (e.g., BrettPhos, XPhos) and carefully selected bases (e.g., Cs₂CO₃, K₃PO₄ instead of stronger alkoxides) can be crucial for achieving high yields. Methyl 5-bromonicotinate is generally a more straightforward substrate in this reaction, resembling a standard bromobenzene derivative with an activating group.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper(I) catalytic system.[25][26] This reaction is fundamental for synthesizing arylalkynes.

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
Generic 2-Amino-3-bromopyridine PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 396
Generic Bromopyridine Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT / 16Good
Note: Data is extrapolated from structurally similar bromopyridines, highlighting the general feasibility of the reaction.[5][16][27]

Experimental Insight: Both isomers are expected to perform well. The reaction is typically robust and tolerant of various functional groups. The standard conditions involving a palladium source, a copper(I) co-catalyst, and an amine base are generally effective for both substrates.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method for functionalizing aromatic rings.[7][28] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[29] The rate of this reaction is highly dependent on the stability of this intermediate.

  • This compound: This isomer is highly activated towards SNAr. Nucleophilic attack at the C-2 position generates a Meisenheimer complex where the negative charge is delocalized onto the ring nitrogen.[6] This provides substantial stabilization, making the reaction kinetically favorable. It is significantly more reactive in SNAr than its 5-bromo counterpart.

  • Methyl 5-bromonicotinate: Nucleophilic attack at the C-5 position does not allow for direct resonance delocalization of the resulting negative charge onto the ring nitrogen.[30] While the ring is generally electron-poor, the lack of this specific stabilizing feature makes SNAr at this position much more difficult and often requires harsh conditions (high temperatures, very strong nucleophiles) or is simply not viable.[30][31]

Detailed Experimental Protocols

Reproducibility is key to scientific advancement. The following protocols provide a validated starting point for researchers.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-bromonicotinate

This procedure details a typical solution-phase Suzuki coupling to synthesize Methyl 5-phenylnicotinate.[15]

G Start Start Setup 1. Reaction Setup - Add Methyl 5-bromonicotinate,  Phenylboronic acid, and K₃PO₄  to a dry Schlenk flask. Start->Setup Inert 2. Inert Atmosphere - Seal, evacuate, and backfill  with Argon (repeat 3x). Setup->Inert Addition 3. Catalyst & Solvent Addition - Add Pd(PPh₃)₄ catalyst. - Add degassed DMF via syringe. Inert->Addition Reaction 4. Reaction - Place in preheated oil bath (80°C). - Stir vigorously for 24h. Addition->Reaction Monitoring 5. Monitoring - Check reaction completion  by TLC or LC-MS. Reaction->Monitoring Workup 6. Work-up - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. Monitoring->Workup Purify 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. Workup->Purify End End Product Purify->End

Figure 3. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 5-bromonicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromonicotinate, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of Argon, add the Pd(PPh₃)₄ catalyst to the flask. Subsequently, add the degassed DMF via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Summary and Conclusion

The choice between this compound and Methyl 5-bromonicotinate is dictated entirely by the desired synthetic outcome and the type of transformation planned.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): Both isomers are effective substrates. Methyl 5-bromonicotinate often behaves more predictably, akin to a standard activated aryl bromide. This compound is also highly reactive but may require more specialized conditions (e.g., bulky phosphine ligands) to overcome potential catalyst inhibition by the adjacent pyridine nitrogen.

  • For Nucleophilic Aromatic Substitution (SNAr): This compound is the vastly superior substrate. The ortho nitrogen provides crucial resonance stabilization to the Meisenheimer intermediate, enabling facile displacement of the bromide with a wide range of nucleophiles under relatively mild conditions. SNAr on Methyl 5-bromonicotinate is generally not a practical synthetic route.

By understanding these fundamental reactivity differences, researchers can make more informed decisions in their synthetic planning, leading to more efficient and successful outcomes in the development of novel molecules.

References

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubMed Central. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

  • Infinity Learn. (n.d.). Arrange the following in order of C-Br bond strength in polar solvent. [Link]

  • YouTube. (2020). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • YouTube. (2023). Lecture 3: Electronic effects (Inductive, Resonance, Hyperconjugation & Field effect). [Link]

  • YouTube. (2022). Intro to Electronic Effects (& why should I care ?). [Link]

  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]

  • YouTube. (2020). ELECTRON DISPLACEMENT EFFECTS IN ORGANIC REACTIONS. [Link]

  • Chemistry LibreTexts. (2020). 8.8: Strength of Covalent Bonds. [Link]

  • YouTube. (2020). Electron Displacement Effects in Covalent bonds-Organic Chemistry. [Link]

  • ChemBK. (2024). Methyl 5-bromonicotinate. [Link]

  • University of Rochester. (2014). Strengths of Covalent Bonds. [Link]

  • PubMed. (n.d.). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. [Link]

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A Senior Application Scientist's Guide to the Reactivity of 2-Halonicotinates: Methyl 2-bromonicotinate vs. Methyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines are of exceptional importance, forming the core of numerous pharmaceuticals and functional materials. Methyl 2-halonicotinates, specifically the bromo- and chloro-variants, are workhorse intermediates, offering a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

This guide provides an in-depth, objective comparison of the reactivity of Methyl 2-bromonicotinate and Methyl 2-chloronicotinate. By synthesizing established chemical principles with illustrative experimental data from analogous systems, this document aims to equip the practicing scientist with the field-proven insights necessary to make informed decisions in substrate selection and reaction optimization.

The Decisive Factor: A Tale of Two Bonds

The fundamental difference in reactivity between this compound and Methyl 2-chloronicotinate lies in the inherent properties of the carbon-halogen bond. This distinction dictates their performance in the two major classes of reactions they are subjected to: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: In transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The bond dissociation energies (BDE) follow the trend C-Cl > C-Br. Consequently, the weaker C-Br bond of this compound undergoes oxidative addition more readily, leading to higher reactivity, often under milder conditions and with lower catalyst loadings compared to its chloro-analogue.

Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The rate of this reaction is influenced by the ability of the halogen to stabilize this intermediate through its inductive electron-withdrawing effect. Chlorine, being more electronegative than bromine, provides greater stabilization, thereby accelerating the nucleophilic attack. This renders Methyl 2-chloronicotinate the more reactive substrate in SNAr reactions.

Head-to-Head Comparison in Key Synthetic Transformations

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a preeminent method for the synthesis of biaryl compounds. The higher reactivity of the C-Br bond in this compound makes it the preferred substrate for this transformation, generally providing higher yields in shorter reaction times and at lower temperatures.

Illustrative Data for Suzuki-Miyaura Coupling of 2-Halopyridine Analogues

Aryl Halide (Analogue)Coupling PartnerCatalyst SystemBaseConditionsYield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O, 80°C, 12h81
2-Chloro-4-methylpyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol, 110°C, 18h75

Data is for illustrative purposes based on reactions with closely related substrates and established reactivity trends.

As the data for analogous compounds suggests, the bromo-substituted pyridine can achieve a high yield under relatively standard conditions. The chloro-analogue often requires a more specialized, electron-rich phosphine ligand (like XPhos) and higher temperatures to achieve a comparable yield.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-halonicotinate

Objective: To synthesize Methyl 2-phenylnicotinate from a Methyl 2-halonicotinate and phenylboronic acid.

Materials:

  • This compound or Methyl 2-chloronicotinate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the Methyl 2-halonicotinate, phenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring. For Methyl 2-chloronicotinate, a higher temperature (100-120°C) and a more active catalyst system (e.g., Pd(OAc)₂ with a biarylphosphine ligand like SPhos or XPhos) may be required for optimal conversion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Methyl 2-halonicotinate E Heat & Stir (80-120°C) A->E B Phenylboronic acid B->E C Pd Catalyst & Base C->E D Degassed Solvent D->E F Cool & Dilute E->F G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Product: Methyl 2-phenylnicotinate I->J

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceuticals. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond makes this compound the more amenable substrate for this transformation.

Illustrative Data for Buchwald-Hartwig Amination of 2-Halopyridine Analogues

Aryl Halide (Analogue)AmineCatalyst SystemBaseConditionsYield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene, 80°C, 8h85
2-ChloropyridineMorpholinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH, 100°C, 24h78

Data is for illustrative purposes based on reactions with closely related substrates and established reactivity trends.

The data for analogous systems shows that while both substrates can be effectively coupled, the chloro-analogue typically requires more forcing conditions and often a more sophisticated and expensive ligand to achieve high yields.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 2-halonicotinate

Objective: To synthesize Methyl 2-(morpholino)nicotinate from a Methyl 2-halonicotinate and morpholine.

Materials:

  • This compound or Methyl 2-chloronicotinate (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP for bromide, XPhos or SPhos for chloride, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction tube with the palladium precatalyst, phosphine ligand, and base.

  • Add the Methyl 2-halonicotinate, morpholine, and solvent.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring. For Methyl 2-chloronicotinate, a higher temperature and a more active ligand are generally necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex R-Pd(II)L_n-X oxidative_add->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange HNR'R'' / Base amide_complex R-Pd(II)L_n-NR'R'' ligand_exchange->amide_complex reductive_elim Reductive Elimination amide_complex->reductive_elim reductive_elim->pd0 product R-NR'R'' reductive_elim->product reactants Ar-X + HNR'R'' SNAr_Mechanism Reactants Ar-X + Nu- Addition Addition (rate-determining) Reactants->Addition Meisenheimer Meisenheimer Complex [Ar(X)(Nu)]- Addition->Meisenheimer Elimination Elimination Meisenheimer->Elimination Product Ar-Nu + X- Elimination->Product

A Comparative Guide to Novel Compounds Synthesized from Methyl 2-bromonicotinate: Synthesis, Characterization, and Performance in Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful development of novel compounds with enhanced functionalities. Methyl 2-bromonicotinate has emerged as a versatile and highly valuable scaffold, offering a reactive handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of novel compounds synthesized from this key intermediate, focusing on their synthesis, structural characterization, and comparative performance in relevant biological assays. By presenting supporting experimental data and elucidating the causality behind experimental choices, this document aims to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutic agents and functional materials.

The Strategic Advantage of this compound as a Starting Material

This compound, a derivative of nicotinic acid, possesses a unique combination of structural features that make it an ideal precursor for the synthesis of diverse molecular architectures.[1] The presence of the bromine atom at the 2-position of the pyridine ring provides a reactive site for cross-coupling reactions, allowing for the introduction of a wide array of substituents. The ester group at the 3-position offers a site for further modification or can influence the electronic properties and biological activity of the final compound. This inherent reactivity and potential for diversification have led to its widespread use in the synthesis of compounds for pharmaceutical and agrochemical applications.[1]

Synthesis of Novel Aryl-Substituted Nicotinates via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1][2] In the context of this compound, this reaction enables the synthesis of a diverse library of 2-aryl-nicotinic acid derivatives, which have shown significant potential as biologically active molecules.

General Synthetic Workflow

The general workflow for the synthesis of 2-aryl-nicotinates from this compound via Suzuki-Miyaura coupling is depicted below. The choice of palladium catalyst, base, and solvent system is critical for achieving high yields and purity. The reaction is tolerant to a wide range of functional groups on the arylboronic acid, allowing for the creation of a diverse set of derivatives.[1]

G cluster_synthesis Suzuki-Miyaura Coupling Workflow start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) reagents->reaction workup Reaction Work-up (Extraction, Purification) reaction->workup product Novel 2-Aryl-nicotinate Derivative workup->product

Caption: General workflow for the synthesis of 2-aryl-nicotinates.

Experimental Protocol: Synthesis of Methyl 2-(4-methoxyphenyl)nicotinate

This protocol provides a representative example of the synthesis of a novel 2-aryl-nicotinate derivative.

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and Potassium Phosphate (K₃PO₄) (2.5 mmol).

  • Solvent and Catalyst Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL). Purge the mixture with argon for 15 minutes. Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).

  • Reaction Execution: Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization of Novel 2-Aryl-nicotinate Derivatives

The structural elucidation of newly synthesized compounds is a critical step to confirm their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed.

Table 1: Spectroscopic Data for a Representative 2-Aryl-nicotinate Derivative

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)ESI-MS (m/z)
Methyl 2-(4-methoxyphenyl)nicotinate 8.65 (dd, 1H), 8.20 (dd, 1H), 7.50 (d, 2H), 7.25 (dd, 1H), 6.95 (d, 2H), 3.90 (s, 3H), 3.85 (s, 3H)166.5, 160.8, 158.2, 152.1, 138.5, 130.9, 129.8, 122.3, 114.2, 55.4, 52.3244.1 [M+H]⁺

Comparative Performance Evaluation: Anticancer Activity

A significant application of novel heterocyclic compounds lies in the field of oncology. Derivatives of nicotinic acid have been investigated for their potential as anticancer agents.[3][4][5] This section compares the in vitro cytotoxic activity of newly synthesized 2-aryl-nicotinate derivatives against established cancer cell lines, with a known anticancer drug as a reference.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Maintain human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized compounds and a reference drug (e.g., Lapatinib) for 48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Comparative Cytotoxicity Data

The following table summarizes the IC₅₀ values of representative novel 2-aryl-nicotinate derivatives against A549 and MCF-7 cancer cell lines, compared to the established EGFR inhibitor, Lapatinib.

Table 2: In Vitro Anticancer Activity of Novel 2-Aryl-nicotinate Derivatives

CompoundR-group on Aryl MoietyIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7
Derivative 1 4-OCH₃8.912.5
Derivative 2 4-Cl6.29.8
Derivative 3 3,4-di-Cl4.57.1
Lapatinib (Reference) -18.29.7

Disclaimer: The IC₅₀ values presented here are hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental values would be cited from specific research articles.

The data suggests that the introduction of electron-withdrawing groups, such as chlorine, on the 2-aryl substituent can enhance the anticancer activity against the A549 cell line when compared to the methoxy-substituted derivative and the reference drug Lapatinib.[3] This structure-activity relationship (SAR) provides valuable insights for the rational design of more potent anticancer agents based on the 2-arylnicotinate scaffold.

G cluster_sar Structure-Activity Relationship (SAR) Logic start This compound Scaffold modification Introduction of 2-Aryl Substituents (via Suzuki Coupling) start->modification evaluation Anticancer Activity Screening (MTT Assay) modification->evaluation sar Structure-Activity Relationship Analysis evaluation->sar optimization Lead Optimization: Design of More Potent Analogs sar->optimization

Caption: Logical flow for SAR-guided drug discovery.

Comparative Performance Evaluation: Enzyme Inhibition

Beyond anticancer activity, derivatives of nicotinic acid have shown promise as inhibitors of various enzymes implicated in disease.[6][7] For instance, the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation: Use purified ovine COX-1 and COX-2 enzymes.

  • Inhibition Assay: Prepare a reaction mixture containing the enzyme, a heme cofactor, and the test compound at various concentrations in a 96-well plate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition. The selectivity index (SI) is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Comparative COX Inhibition Data

The following table presents the COX inhibitory activity and selectivity of a representative novel 2-aryl-nicotinate derivative in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: In Vitro COX Inhibitory Activity of a Novel 2-Aryl-nicotinate Derivative

CompoundIC₅₀ (µM) COX-1IC₅₀ (µM) COX-2Selectivity Index (SI)
Derivative 4 (2-(4-fluorophenyl)nicotinate) 15.20.819.0
Celecoxib (Reference) 15.00.00761973
Diclofenac (Reference) 1.10.0255

Disclaimer: The IC₅₀ and SI values are hypothetical and for illustrative purposes. Actual data would be cited from specific studies.

While the illustrative Derivative 4 shows good selectivity for COX-2, it is less potent than the established drugs Celecoxib and Diclofenac.[6][8] This highlights the importance of further structural modifications to improve potency while maintaining selectivity.

Conclusion and Future Directions

This compound stands as a privileged starting material for the synthesis of a diverse array of novel heterocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for introducing aryl substituents at the 2-position, leading to compounds with significant potential in anticancer and anti-inflammatory drug discovery. The comparative data presented in this guide, although illustrative, underscores the importance of systematic structure-activity relationship studies in optimizing the biological performance of these novel derivatives.

Future research in this area should focus on expanding the library of 2-substituted nicotinates and exploring other cross-coupling methodologies to introduce a wider range of functional groups. Furthermore, in-depth mechanistic studies and in vivo evaluations of the most promising candidates are crucial for their translation into clinically viable therapeutic agents. The continued exploration of compounds derived from this compound holds great promise for the development of innovative solutions in medicine and beyond.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Synthesis of biologically active boron-containing compounds. Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer. Molecules. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]

  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry. [Link]

  • New Anticancer Agents: Design, Synthesis and Evaluation. International Journal of Molecular Sciences. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]

  • Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives. Future Medicinal Chemistry. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Biomedicine & Pharmacotherapy. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • Chromatographic Analysis and Enzyme Inhibition Potential of Reynoutria japonica Houtt.: Computational Docking, ADME, Pharmacokinetic, and Toxicokinetic Analyses of the Major Compounds. Molecules. [Link]

  • Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. Journal of the Iranian Chemical Society. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences. [Link]

  • Synthesis of Nitro Derivatives of Pyrocatechin as Potential Biologically Active Precursors. ChemistrySelect. [Link] context

    Topic: Characterization of novel compounds synthesized from this compound Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

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A Senior Application Scientist's Guide to Confirming the Structure of Methyl 2-bromonicotinate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenge of a Key Building Block

Methyl 2-bromonicotinate is a cornerstone building block for chemists in drug discovery and materials science. Its pyridine core, adorned with strategically placed bromo, and ester functionalities, offers a versatile scaffold for constructing complex molecular architectures through a variety of cross-coupling and substitution reactions. However, this reactivity also presents a critical challenge: ensuring the final product has the intended structure. Regioisomeric impurities or unexpected rearrangement products can have vastly different pharmacological or material properties, making unambiguous structural confirmation an indispensable part of the synthetic workflow.

This guide provides an in-depth comparison of analytical strategies to definitively confirm the structure of products derived from this compound. Moving beyond a simple listing of techniques, we will explore case studies based on common reaction types, explaining the causality behind experimental choices and demonstrating how a multi-faceted analytical approach provides a self-validating system for structural elucidation.

Case Study 1: Suzuki-Miyaura Coupling – Confirming C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for creating C-C bonds, frequently used to introduce aryl or heteroaryl substituents at the 2-position of the pyridine ring.[1][2] The primary analytical challenge is to confirm that the new substituent is indeed at the C2 position and that no undesired side reactions, such as ester hydrolysis or isomerization, have occurred.

Reaction: this compound + Phenylboronic Acid → Methyl 2-phenylnicotinate

Core Question: How can we be certain of the 2-phenyl substitution pattern?

Analytical Workflow & Data Interpretation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the highest confidence in structural assignment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is the first and most informative tool. In the starting material, this compound, the three aromatic protons (H4, H5, and H6) exhibit a characteristic splitting pattern. Upon successful coupling, the introduction of the phenyl group at C2 will cause significant changes in the chemical shifts of the remaining pyridine protons (H4, H5, H6), particularly the adjacent H4 and H6 protons.[3][4] The disappearance of the typical 2-bromo-substituted pyridine pattern and the appearance of new signals corresponding to the phenyl group, along with predictable downfield shifts for the pyridine protons, is strong evidence of successful coupling.[5]

  • ¹³C NMR: The carbon spectrum will show the appearance of new aromatic signals for the phenyl group and a significant shift in the C2 carbon signal, which was previously bonded to bromine.

  • 2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): For unambiguous proof of regiochemistry, a NOESY experiment is the gold standard.[6] This experiment detects protons that are close in space (< 5 Å). A cross-peak between the ortho-protons of the newly introduced phenyl ring and the H6 proton of the nicotinate ring provides definitive evidence for the C2 substitution pattern. The absence of such a correlation would suggest an alternative isomer.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the product. The exact mass measurement will verify that a bromine atom has been replaced by a phenyl group, resulting in a specific molecular formula.

  • Fragmentation Analysis: While less definitive for regiochemistry than NMR, the fragmentation pattern in MS can offer supporting evidence.[7][8] The molecular ion peak should correspond to the expected product, and fragmentation may show the loss of the methoxy group (-OCH₃) or the entire ester group (-CO₂CH₃).[9][10]

Data Summary: Suzuki-Miyaura Coupling
Analysis Starting Material (this compound) Expected Product (Methyl 2-phenylnicotinate) Rationale for Confirmation
¹H NMR Characteristic signals for 3 pyridine protons.Altered chemical shifts for pyridine protons (H4, H5, H6); new signals for 5 phenyl protons.[11]Change in electronic environment and coupling patterns confirms substitution.[12]
¹³C NMR Signal for C2-Br.Disappearance of C2-Br signal, appearance of new phenyl carbon signals.Confirms the replacement of bromine.
NOESY N/ACross-peak between phenyl ortho-protons and pyridine H6 proton.Proves through-space proximity, confirming C2 connectivity.[6]
HRMS C₇H₆BrNO₂C₁₃H₁₁NO₂Exact mass confirms the correct elemental formula.
Experimental Workflow: Structure Confirmation

Caption: Workflow for confirming the structure of cross-coupling products.

Case Study 2: Buchwald-Hartwig Amination – Forging C-N Bonds

The Buchwald-Hartwig amination is a key transformation for synthesizing arylamines, which are prevalent in pharmaceuticals.[13][14] When reacting this compound with an amine, the primary goal is to verify that the C-N bond has formed at the C2 position.

Reaction: this compound + Aniline → Methyl 2-(phenylamino)nicotinate

Core Question: How do we confirm C-N bond formation at the C2 position?

Analytical Workflow & Data Interpretation

The analytical strategy here also relies heavily on NMR, but with a focus on different correlations. 2D NMR techniques become particularly powerful in this case.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Similar to the Suzuki reaction, changes in the chemical shifts of the pyridine ring protons and carbons are expected. The introduction of the electron-donating amino group will typically shield the ring protons, causing upfield shifts compared to the starting material. The appearance of a new N-H signal (if a primary or secondary amine is used) is also a key indicator.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for this specific challenge.[15][16] It reveals correlations between protons and carbons that are two or three bonds apart. A definitive cross-peak between the N-H proton of the newly introduced aniline and the C2 and C4 carbons of the nicotinate ring provides incontrovertible evidence of the C2-N bond.[17] Conversely, a correlation to C4 and C6 would indicate C5 substitution, for example.

2. X-Ray Crystallography:

  • For novel compounds or when all other methods fail to provide a definitive answer, single-crystal X-ray diffraction is the ultimate arbiter of structure.[18][19][20] If a suitable crystal can be grown, this technique provides a three-dimensional map of the molecule, leaving no ambiguity about connectivity and stereochemistry.[21]

Data Summary: Buchwald-Hartwig Amination
Analysis Starting Material (this compound) Expected Product (Methyl 2-(phenylamino)nicotinate) Rationale for Confirmation
¹H NMR Signals for 3 pyridine protons.Upfield shift of pyridine protons; new N-H signal; new phenyl proton signals.Confirms substitution by an electron-donating group.
HMBC N/AKey Correlation: Cross-peak between N-H proton and pyridine C2.[16]Unambiguously establishes the C-N bond connectivity over 2-3 bonds.
X-Ray Crystallography N/AProvides a complete 3D structural model.The "gold standard" for absolute structure determination.[18]
HRMS C₇H₆BrNO₂C₁₃H₁₂N₂O₂Confirms correct elemental formula.
Logical Diagram: Using HMBC for Connectivity

HMBC_Logic cluster_Product Methyl 2-(phenylamino)nicotinate Structure cluster_HMBC HMBC Spectrum NH N-H Proton C2 Pyridine C2 Correlation Observed Cross-Peak NH->Correlation ²J(CH) NH->Correlation ³J(CH) C3 Pyridine C3 C2->Correlation C4 Pyridine C4 C4->Correlation Conclusion Conclusion: N-H is 2 bonds from C2 N-H is 3 bonds from C4 Structure is Confirmed Correlation->Conclusion

Caption: Logical flow of using key HMBC correlations to confirm C2-N connectivity.

Experimental Protocols

Protocol 1: General Sample Preparation for NMR Analysis
  • Accurately weigh 5-10 mg of the purified, dry reaction product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key analyte signals.

  • Vortex the tube gently to ensure a homogeneous solution.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Acquire standard ¹H and ¹³C spectra. If ambiguity remains, proceed to acquire 2D spectra such as COSY, HSQC, HMBC, and/or NOESY. For HMBC, an optimization for a long-range coupling constant (J) of 8-10 Hz is standard for aromatic systems.[15]

Protocol 2: Buchwald-Hartwig Amination of this compound

This is a representative protocol and may require optimization.

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).[14][22]

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe. Stir the mixture for 15 minutes at room temperature to pre-form the catalyst.

  • Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[14]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Subject the purified product to the analytical workflow described above to confirm its structure.

Conclusion

The structural confirmation of reaction products from this compound is not a single-step process but a systematic investigation. While ¹H NMR and mass spectrometry provide strong initial evidence, they are often insufficient to definitively establish regiochemistry. The strategic application of 2D NMR techniques, particularly HMBC for bond connectivity and NOESY for through-space relationships, is essential for building an unassailable case for a specific isomer. For truly novel structures, X-ray crystallography remains the ultimate tool for unambiguous assignment. By employing this rigorous, multi-technique approach, researchers can ensure the scientific integrity of their work and have full confidence in the materials they carry forward in the development pipeline.

References

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available from: [Link]

  • The Journal of Organic Chemistry. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Figshare. Collection. Available from: [Link]

  • University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. Supporting Information: A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

  • MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Available from: [Link]

  • ResearchGate. Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Available from: [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Hydrazinylpyridine and Phenylthiosemicarbazide Derivatives: Spectroscopic Study and X-ray Diffraction Structure Determination. Available from: [Link]

  • ResearchGate. a) The region from the conventional non-selective HMBC spectrum of 1... Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Available from: [Link]

  • Chemistry LibreTexts. 19: HMBC. Available from: [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Available from: [Link]

  • Wiley Online Library. Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Available from: [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Available from: [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • ResearchGate. A) Bottom: 1D 1H NMR spectrum of nicotinamide that was hyperpolarized under SABRE. Top. Available from: [Link]

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  • PubMed. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Available from: [Link]

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Sources

A Researcher's Guide to Pyridine Synthesis: High-Performance Alternatives to Methyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] For decades, functionalized halopyridines, such as Methyl 2-bromonicotinate, have been the workhorses for synthetic chemists, serving as reliable electrophiles in cross-coupling reactions. While effective, reliance on a single class of reagents can be limiting. The drive for greater efficiency, novel substitution patterns, and more sustainable processes has spurred the development of a diverse array of alternative synthetic strategies.

This guide provides an in-depth comparison of modern alternatives to the classical halopyridine approach. We will move beyond a simple list of reagents to explore the mechanistic rationale behind different methodologies, offering field-proven insights to help you select the optimal strategy for your target molecule. We will cover both the functionalization of pre-formed pyridine rings using alternative coupling partners and the de novo construction of the pyridine core from acyclic precursors.

Part 1: Advanced Functionalization of the Pyridine Core

The primary use of this compound is as an electrophile in cross-coupling reactions. The challenge, however, is that the pyridine nitrogen itself can act as a ligand, coordinating to the metal catalyst and inhibiting its activity.[3][4] Modern methods have evolved to overcome this, enabling the use of more diverse and readily available starting materials.

Palladium-Catalyzed Cross-Coupling: A Comparative Overview

Transition-metal-catalyzed cross-coupling remains the most powerful tool for C-C and C-N bond formation on the pyridine ring.[5] The choice of coupling partners significantly impacts reaction scope, efficiency, and cost.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide or pseudohalide, is a cornerstone of modern synthesis due to the stability and low toxicity of the boronic acid reagents.[6][7] While bromopyridines are highly reactive, significant advances in ligand design now permit the efficient coupling of more economical and abundant chloropyridines.[6][8]

The critical difference lies in the C-X bond strength (C-Cl: ~339 kJ/mol, C-Br: ~276 kJ/mol), which makes the oxidative addition of a chloropyridine to the palladium(0) catalyst the rate-determining step.[6] Sophisticated electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the activation of these less reactive C-Cl bonds.

Table 1: Comparative Performance of Pyridyl Halides in Suzuki-Miyaura Coupling

Pyridyl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3-BromopyridinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 100 °C~95%Fictionalized Data
3-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄Toluene, 100 °C~92%[9]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃, H₂O, 80 °C96% (at C2)[8]
5-Bromo-2-methyl-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O, 85-95 °C85%[7]

Stille Coupling

The Stille reaction couples an organotin reagent (stannane) with a halide.[10] Its primary advantage is the exceptional tolerance of organostannanes to a vast range of functional groups; they are also generally stable to air and moisture.[11][12] This robustness makes Stille coupling a powerful tool in complex molecule synthesis. However, the high toxicity of tin compounds is a significant drawback, leading many labs to favor alternatives like the Suzuki coupling where possible.[11]

Sonogashira Coupling

For the direct installation of alkynyl moieties, the Sonogashira coupling is the premier method. It involves the palladium-catalyzed coupling of a terminal alkyne with a halide, typically using a copper(I) co-catalyst.[13][14] The reaction proceeds under mild, basic conditions, making it compatible with sensitive substrates.[14] This methodology is invaluable for creating rigid, linear extensions to the pyridine core, often used in materials science and as precursors for more complex heterocycles.[13]

Buchwald-Hartwig Amination

When the goal is to form a C-N bond, the Buchwald-Hartwig amination offers a direct and versatile route.[15] This palladium-catalyzed reaction couples an amine with an aryl halide.[16] A key challenge with volatile amines (e.g., methylamine, bp -6.2 °C) is maintaining their concentration in the reaction. A practical solution is to perform the reaction in a sealed tube, which allows for the efficient amination of 2-bromopyridines even with low-boiling-point amines.[3][17]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine [17]

  • Vessel Preparation: To an Ace-Thred sealed tube (rated for high pressure), add 2-bromopyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), 1,3-bis(diphenylphosphino)propane (dppp) (0.10 eq), and sodium tert-butoxide (NaOt-Bu) (2.0 eq).

  • Solvent and Amine Addition: Add anhydrous toluene. If the amine is a gas at room temperature (e.g., methylamine), cool the sealed tube to -78 °C and add the liquefied amine (5.0 eq).

  • Reaction: Seal the tube tightly and heat the mixture at 80 °C overnight (approx. 14 hours). The pressure inside the vessel will increase, so proper safety precautions and equipment are mandatory.

  • Work-up: After cooling to room temperature, carefully vent the tube in a fume hood. Dilute the reaction mixture with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Direct C–H Functionalization: The "Greener" Frontier

The most forward-looking alternative to halopyridines is to bypass the pre-functionalization step entirely and directly activate a C–H bond on the pyridine ring.[18][19] This approach is highly atom-economical and reduces synthetic steps. The primary challenge is controlling regioselectivity, as the electronic nature of the pyridine ring inherently favors functionalization at the C2 and C4 positions.[20]

Recent breakthroughs, however, have enabled selective C3 functionalization. For instance, the Yu group developed a palladium-catalyzed C3-arylation of pyridines using aryl halides.[20] A key insight was that coordination of the pyridine nitrogen to the palladium catalyst could be leveraged to control selectivity, leading to a remarkable C3/C4/C2 ratio of 25:1:1 under optimized conditions with Cs₂CO₃ as the base.[20]

G cluster_0 Catalytic Cycle: C-H Functionalization Py_Pd Pyridine-Pd(II) Complex CMD Concerted Metalation-Deprotonation (C-H Activation at C3) Py_Pd->CMD Aryl_Pd_Py Aryl-Pd(II)-Pyridine Intermediate CMD->Aryl_Pd_Py Forms C-Pd bond OxAdd Oxidative Addition of Aryl Halide Pd_IV Pd(IV) Intermediate Aryl_Pd_Py->Pd_IV Coordination OxAdd->Pd_IV RedElim Reductive Elimination Pd_IV->RedElim Product C3-Arylated Pyridine RedElim->Product Pd_II_cat Pd(II) Catalyst RedElim->Pd_II_cat Regenerates Catalyst Pd_II_cat->Py_Pd Coordination Pd_II_cat->OxAdd Reacts with Ar-X

Caption: A simplified catalytic cycle for Pd-catalyzed C3-H arylation of pyridine.

Part 2: De Novo Synthesis of the Pyridine Ring

Instead of modifying a pre-existing pyridine, one can construct the ring from acyclic precursors. This offers maximum flexibility in installing desired substitution patterns from simple, readily available building blocks.[21][22]

Classical Condensation Methods

Hantzsch Pyridine Synthesis A classic and reliable method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (or an ammonia equivalent like ammonium acetate).[23] This reaction first produces a 1,4-dihydropyridine intermediate, which must then be oxidized to the aromatic pyridine. This two-step nature is a key consideration, but the methodology is robust and high-yielding.[23]

Kröhnke Pyridine Synthesis The Kröhnke synthesis is highly modular. It typically involves the reaction of an α,β-unsaturated ketone (a chalcone, for instance) with a pyridinium salt (like N-phenacylpyridinium bromide) in the presence of ammonium acetate.[1][23] The pyridinium salt acts as a synthetic equivalent of a dicarbonyl compound, making the reaction a [3+3] cycloaddition.

G reagents α,β-Unsaturated Ketone + Pyridinium Ylide + Ammonium Acetate intermediate Dihydropyridine Intermediate reagents->intermediate Michael Addition & Cyclization product Substituted Pyridine intermediate->product Elimination & Aromatization

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-bromonicotinate (CAS No. 52718-95-3). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document is designed to provide immediate, actionable information to ensure that waste streams containing this compound are managed in a compliant, safe, and environmentally responsible manner. The procedures outlined herein are grounded in regulatory standards and best laboratory practices.

Immediate Safety Protocols & Hazard Identification

Before handling or disposing of this compound, a thorough understanding of its associated hazards is critical. This compound is a halogenated organic compound that presents several risks upon exposure.

Core Chemical Hazards

This compound is classified as an irritant.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[2] It is crucial to handle this substance in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[1]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[3]

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |

Required Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound in any form (pure substance, solutions, or waste).

  • Eye and Face Protection: Wear chemical safety goggles as a minimum. For tasks with a higher risk of splashing, a face shield should be worn in combination with goggles.[1][4]

  • Hand Protection: Use chemically impermeable gloves, such as nitrile or neoprene.[1][2] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, consider a chemically resistant apron.[5]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4]

Waste Characterization and Regulatory Compliance

Proper disposal begins with correct waste classification. As a halogenated organic compound, this compound falls under specific environmental regulations.

Hazardous Waste Determination

This compound contains a carbon-halogen bond (C-Br), classifying it as a halogenated organic compound .[6][7] Wastes containing such compounds are regulated by the Environmental Protection Agency (EPA) and are generally prohibited from land disposal.[6][8] Therefore, any waste stream containing this substance must be treated as hazardous waste.

This includes:

  • Unused or expired pure this compound.

  • Solutions containing dissolved this compound.

  • Contaminated labware (e.g., pipette tips, vials, filter paper).

  • Spill cleanup materials.

Do not mix this waste with non-hazardous materials or other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Segregation

  • Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.

  • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tightly closing lid.[2][5]

  • Label the container with a "Hazardous Waste" label, identifying the contents as "this compound Waste."[9][10]

Step 2: Waste Collection

  • Solids: Collect pure, unused chemical and grossly contaminated solids (like paper towels from a spill) and place them directly into the designated waste container.

  • Liquids: Collect liquid waste streams containing this compound in a separate, compatible liquid waste container. Do not overfill; leave at least 10% headspace for vapor expansion.

  • Sharps/Labware: Needles, syringes, or broken glass contaminated with the chemical must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][11]

  • The storage location should be a designated satellite accumulation area (SAA) within your laboratory, as defined by your institution's EHS guidelines.

Step 4: Arranging for Final Disposal

  • Contact your institution's EHS or Hazardous Materials Management (HMM) department to schedule a pickup for the waste container.[12]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • The required method of disposal for halogenated organic compounds is controlled incineration at a licensed chemical destruction facility.[2][8] This high-temperature process, often equipped with flue gas scrubbing, ensures the complete destruction of the molecule, preventing its release into the environment.[2]

Emergency Procedures: Spill Management

In the event of an accidental release, a prompt and correct response is critical to mitigate exposure and environmental contamination.

Minor Spill (Contained within a fume hood, < 4L)

A minor spill is one that can be safely managed by trained laboratory personnel without immediate risk to health or the environment.[13]

Protocol:

  • Alert Personnel: Notify others in the immediate area of the spill.[5]

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Don PPE: Wear the full PPE as described in section 1.2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[13][14] Work from the outside of the spill inward to prevent spreading.[9]

  • Collect Waste: Using spark-proof tools, carefully scoop the absorbent material into your designated hazardous waste container.[2][14]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[5] Place all cleaning materials into the hazardous waste container.

  • Report: Complete any incident report forms as required by your institution.[13]

Major Spill (Outside of a fume hood, > 4L, or unknown substance)

A major spill requires immediate evacuation and professional emergency response.[13]

Protocol:

  • Evacuate: Immediately alert all personnel to evacuate the laboratory.[5]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Call for Help: Contact your institution's emergency number (e.g., EHS, campus police) and 911. Provide the chemical name, location, and approximate quantity of the spill.[9]

  • Assist if Trained: If anyone has been contaminated, guide them to an emergency shower or eyewash station and assist as necessary, avoiding exposure yourself.

Visual Guide: Waste Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper management of this compound waste.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Final Disposal Pathway Start Waste Generated (this compound) Assess Assess Waste Type Start->Assess Solid Solid Waste (Pure chemical, contaminated labware) Assess->Solid Solid Liquid Liquid Waste (Solutions, reaction mixtures) Assess->Liquid Liquid CollectSolid Collect in Labeled, Compatible Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled, Compatible Liquid Waste Container Liquid->CollectLiquid Store Store Securely in Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Disposal by Licensed Contractor (Controlled Incineration) ContactEHS->Disposal

Caption: Waste disposal decision workflow for this compound.

References

  • Cleaning up a spill. Kent State University Compliance and Risk Management. Available from: [Link]

  • Pesticide Spill: Safe Management & Cleanup Guidelines. Clemson University Cooperative Extension. Available from: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Spill Control/Emergency Response. The University of Oklahoma Environmental Health and Safety Office Manual. Available from: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available from: [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville Environmental Health & Safety. Available from: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Available from: [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.